Product packaging for Cap-dependent endonuclease-IN-16(Cat. No.:)

Cap-dependent endonuclease-IN-16

カタログ番号: B12410752
分子量: 585.6 g/mol
InChIキー: MMACUBSSWNDPDF-LXLDGUEBSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cap-dependent endonuclease-IN-16 is a useful research compound. Its molecular formula is C28H25F2N3O7S and its molecular weight is 585.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25F2N3O7S B12410752 Cap-dependent endonuclease-IN-16

特性

分子式

C28H25F2N3O7S

分子量

585.6 g/mol

IUPAC名

[(3R)-2-[(11S)-7,8-difluoro-6-methyl-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C28H25F2N3O7S/c1-15-22-17(7-8-18(29)23(22)30)24(16-5-3-4-6-20(16)41-15)33-21-13-38-12-11-31(21)27(35)25-26(19(34)9-10-32(25)33)39-14-40-28(36)37-2/h3-10,15,21,24H,11-14H2,1-2H3/t15?,21-,24-/m1/s1

InChIキー

MMACUBSSWNDPDF-LXLDGUEBSA-N

異性体SMILES

CC1C2=C(C=CC(=C2F)F)[C@@H](C3=CC=CC=C3S1)N4[C@@H]5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC

正規SMILES

CC1C2=C(C=CC(=C2F)F)C(C3=CC=CC=C3S1)N4C5COCCN5C(=O)C6=C(C(=O)C=CN64)OCOC(=O)OC

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Cap-dependent Endonuclease Inhibitors: A Focus on Baloxavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of cap-dependent endonuclease (CEN) inhibitors, with a specific focus on the FDA-approved antiviral drug, baloxavir (B560136) marboxil. This document will delve into the molecular basis of its action, present key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying biological pathways and experimental workflows.

Core Concept: The Cap-Snatching Mechanism of Influenza Virus

Influenza viruses, which are negative-sense RNA viruses, utilize a unique mechanism known as "cap-snatching" to initiate the transcription of their genome.[1] This process is essential for the virus to produce its own messenger RNA (mRNA) that can be translated by the host cell's ribosomes. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is central to this process.[1][2]

The cap-snatching process can be summarized in the following steps:

  • Binding to Host Pre-mRNA: The PB2 subunit of the viral RdRp recognizes and binds to the 5' cap structure (a 7-methylguanosine, m7G) of host pre-mRNAs.[1]

  • Endonucleolytic Cleavage: The PA subunit of the RdRp then cleaves the host pre-mRNA approximately 10-13 nucleotides downstream from the 5' cap.[1] This endonuclease activity is the primary target of baloxavir.

  • Primer for Viral Transcription: The resulting capped RNA fragment serves as a primer for the transcription of the viral genome by the PB1 subunit, which possesses RNA polymerase activity.[2]

Mechanism of Action of Baloxavir

Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in vivo to its active form, baloxavir acid (S-033447).[3][4] Baloxavir acid is a potent and selective inhibitor of the cap-dependent endonuclease activity of the influenza virus PA protein.[5] By binding to the active site of the endonuclease, baloxavir acid prevents the cleavage of host cell mRNAs, thereby inhibiting the cap-snatching process.[4][6] This cessation of viral mRNA synthesis effectively halts viral replication.[6] The unique mechanism of action of baloxavir makes it effective against influenza A and B viruses, including strains that are resistant to other classes of antiviral drugs like neuraminidase inhibitors.[6][7]

Below is a diagram illustrating the cap-snatching mechanism and the inhibitory action of baloxavir.

CapSnatching cluster_host Host Cell Nucleus cluster_virus Influenza Virus Polymerase (RdRp) cluster_inhibition Inhibition by Baloxavir Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit Host_pre_mRNA->PB2 1. Binding to 5' cap PA PA Subunit (Endonuclease) PB2->PA 2. Positioning for cleavage Capped_Primer Capped RNA Primer (10-13 nt) PA->Capped_Primer 3. Cleavage PB1 PB1 Subunit (Polymerase) Viral_mRNA Viral mRNA PB1->Viral_mRNA 5. Synthesis Capped_Primer->PB1 4. Primer for viral transcription Baloxavir Baloxavir Acid Baloxavir->PA Inhibits endonuclease activity Antiviral_Testing_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Enzyme_Assay Enzymatic Assay (e.g., Endonuclease Inhibition) Cell_Based_Assay Cell-Based Antiviral Assay (e.g., Plaque Reduction) Enzyme_Assay->Cell_Based_Assay Lead Optimization Mechanism_Assay Mechanism of Action Assay (e.g., Minireplicon) Cell_Based_Assay->Mechanism_Assay Resistance_Profiling Resistance Profiling Mechanism_Assay->Resistance_Profiling Animal_Model Animal Model Studies (e.g., Mouse, Ferret) Resistance_Profiling->Animal_Model Preclinical Candidate PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Phase_I Phase I Clinical Trials (Safety) PK_PD->Phase_I IND Filing Phase_II_III Phase II/III Clinical Trials (Efficacy) Phase_I->Phase_II_III End Approved Drug Phase_II_III->End NDA Approval Start Compound Discovery/ Design Start->Enzyme_Assay Assay_Logic cluster_assays Experimental Assays cluster_outputs Key Outputs Compound Test Compound (e.g., Baloxavir) Endonuclease_Assay Endonuclease Inhibition Assay Compound->Endonuclease_Assay Plaque_Assay Plaque Reduction Assay Compound->Plaque_Assay Minireplicon_Assay Minireplicon Assay Compound->Minireplicon_Assay IC50 IC50 (Target Potency) Endonuclease_Assay->IC50 EC50 EC50 (Cellular Efficacy) Plaque_Assay->EC50 Polymerase_Inhibition Confirmation of Polymerase Inhibition Minireplicon_Assay->Polymerase_Inhibition MoA Mechanism of Action (MoA) Elucidation IC50->MoA EC50->MoA Polymerase_Inhibition->MoA

References

Investigating the Antiviral Spectrum of Cap-Dependent Endonuclease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents with unique mechanisms of action. Cap-dependent endonuclease (CEN) inhibitors represent a promising class of antivirals that target a critical step in the replication of several RNA viruses. This technical guide provides an in-depth analysis of the antiviral spectrum of two key CEN inhibitors: Baloxavir (B560136) marboxil and the investigational compound Carbamoyl Pyridone Carboxylic Acid (CAPCA)-1. We present a comprehensive overview of their efficacy against a range of viruses, detailed experimental protocols for in vitro assessment, and visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and development in this area.

Introduction to Cap-Dependent Endonuclease Inhibition

Many RNA viruses, including influenza and bunyaviruses, utilize a unique "cap-snatching" mechanism to initiate the transcription of their own messenger RNA (mRNA). This process is mediated by a viral cap-dependent endonuclease (CEN), an enzyme that is essential for viral replication and absent in host cells, making it an attractive target for antiviral drug development.[1][2] CEN inhibitors function by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's active site, thereby blocking its ability to cleave the 5' caps (B75204) from host cell pre-mRNAs.[3] This inhibition prevents the virus from generating the capped primers required for its own mRNA synthesis, ultimately halting viral replication.[4][5]

Antiviral Spectrum and Efficacy

The antiviral activity of CEN inhibitors has been demonstrated against a variety of RNA viruses. This section summarizes the quantitative data on the efficacy of Baloxavir marboxil and CAPCA-1.

Baloxavir Marboxil

Baloxavir marboxil is a prodrug that is hydrolyzed to its active form, baloxavir acid. It is a potent and selective inhibitor of the CEN of influenza A and B viruses.[6]

Table 1: In Vitro Antiviral Activity of Baloxavir Acid against Influenza Viruses

Virus SubtypeCell LineAssay TypeEC50 (nmol/L)EC90 (nmol/L)Reference(s)
Influenza A/H1N1MDCKPlaque Reduction0.20 - 1.85 (median: 0.73)0.46 - 0.98[7]
Influenza A/H3N2MDCKPlaque Reduction0.35 - 2.63 (median: 0.83)0.46 - 0.98[7]
Influenza BMDCKPlaque Reduction2.67 - 14.23 (median: 5.97)2.21 - 6.48[7]
Avian Influenza A/H5N1MDCKVirus Titer Reduction-0.80 - 3.16[7]
Avian Influenza A/H7N9MDCKVirus Titer Reduction-0.80 - 3.16[7]

Baloxavir has also demonstrated efficacy against influenza C and D viruses in virus yield reduction assays.[8]

Carbamoyl Pyridone Carboxylic Acid (CAPCA)-1

CAPCA-1 is an investigational CEN inhibitor with potent antiviral activity against bunyaviruses, such as La Crosse virus (LACV).[9][10][11]

Table 2: In Vitro Antiviral Activity of CAPCA-1 against La Crosse Virus (LACV)

Cell LineAssay TypeEC50 (µM)Reference(s)
VeroCPE-based MTT assay0.45[10]
SH-SY5Y (human neuronal)CPE-based MTT assay0.69[9]

CAPCA-1 has shown significantly higher in vitro activity against LACV compared to nucleoside analogs like ribavirin (B1680618) and favipiravir.[9][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of CEN inhibitors.

Plaque Reduction Assay (for Influenza Viruses)

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Virus stock (e.g., Influenza A or B)

  • Test compound (e.g., Baloxavir acid)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin

  • Agarose (B213101) or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 12-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound in infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin).

  • Infect the confluent cell monolayers with approximately 50 plaque-forming units (PFU) per well.

  • After a 1-hour adsorption period, remove the virus inoculum.

  • Overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the different concentrations of the test compound.

  • Incubate the plates at 33°C for 3 days.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Virus Yield Reduction Assay

This assay quantifies the reduction in the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

  • A549 cells (or other susceptible cell line)

  • Virus stock

  • Test compound

  • Infection medium

  • 96-well plates for TCID50 determination

Procedure:

  • Seed A549 cells in 24-well plates and grow to confluence.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI) (e.g., 0.001 to 0.005).[12]

  • After a 1-hour adsorption period, wash the cells and add infection medium containing serial dilutions of the test compound.

  • Incubate the plates for a defined period (e.g., 24 or 48 hours).[8][12]

  • Collect the culture supernatants.

  • Determine the virus titer in the supernatants using a 50% tissue culture infectious dose (TCID50) assay on a susceptible cell line (e.g., MDCK-II cells).

  • Calculate the EC90, the concentration of the compound that reduces the virus yield by 90% (1 log10), compared to the virus control.[8]

Cytopathic Effect (CPE)-based MTT Assay (for La Crosse Virus)

This colorimetric assay measures the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).

Materials:

  • Vero or SH-SY5Y cells

  • La Crosse virus (LACV) stock

  • Test compound (e.g., CAPCA-1)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed Vero or SH-SY5Y cells in 96-well plates.[9][10]

  • Treat the cells with serial dilutions of the test compound.

  • Infect the cells with LACV.

  • Incubate the plates for 2-3 days post-infection.[9][10]

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The inhibition rate is calculated relative to the untreated, infected control (0% inhibition) and the uninfected, untreated control (100% inhibition).

  • The EC50 is the concentration of the compound that inhibits the virus-induced CPE by 50%.[9][10]

Visualizing Mechanisms and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).

Cap-Snatching Mechanism and Inhibition

Cap_Snatching_Inhibition Mechanism of Cap-Dependent Endonuclease Inhibition cluster_virus Viral Replication Complex Host_pre_mRNA Host pre-mRNA (with 5' Cap) CEN Cap-Dependent Endonuclease (CEN) Host_pre_mRNA->CEN Binding Viral_RNA_Polymerase Viral RNA Polymerase CEN->Viral_RNA_Polymerase Provides Capped Primer Viral_Genome Viral RNA Genome Viral_RNA_Polymerase->Viral_Genome Initiates Transcription CEN_Inhibitor CEN Inhibitor (e.g., Baloxavir) CEN_Inhibitor->CEN Inhibits

Caption: Inhibition of the viral cap-snatching mechanism by a CEN inhibitor.

Experimental Workflow for Plaque Reduction Assay

Plaque_Reduction_Workflow Plaque Reduction Assay Workflow A 1. Seed MDCK cells in 12-well plates C 3. Infect cells with virus (~50 PFU/well) A->C B 2. Prepare serial dilutions of test compound D 4. Add overlay medium with compound dilutions B->D C->D E 5. Incubate for 3 days at 33°C D->E F 6. Fix and stain cells with crystal violet E->F G 7. Count plaques F->G H 8. Calculate EC50 G->H CPE_MTT_Logic Logic of CPE-based MTT Assay Start Virus Infection CPE Cytopathic Effect (CPE)? Start->CPE Cell_Death Cell Death CPE->Cell_Death Yes Viable_Cells Viable Cells CPE->Viable_Cells No (Inhibited) Low_MTT Low MTT Conversion (Low Absorbance) Cell_Death->Low_MTT High_MTT High MTT Conversion (High Absorbance) Viable_Cells->High_MTT

References

Methodological & Application

Application Notes and Protocols for Cap-dependent Endonuclease-IN-16 In Vitro Antiviral Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex, is essential for viral replication and transcription. A key component of this process is the "cap-snatching" mechanism, which is mediated by the cap-dependent endonuclease (CEN) activity of the polymerase acidic (PA) subunit.[1][2] This process involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers for the synthesis of viral mRNAs.[3][4] This mechanism is a prime target for antiviral drug development as it is essential for the virus and absent in host cells.[5]

Cap-dependent endonuclease-IN-16 is a novel small-molecule inhibitor designed to target the CEN activity of the influenza virus. By inhibiting this crucial step, this compound is expected to block viral mRNA synthesis and subsequent viral replication. These application notes provide detailed protocols for evaluating the in vitro antiviral efficacy and cytotoxicity of this compound.

Mechanism of Action: Inhibition of Cap-Snatching

The influenza virus RdRp, composed of the PA, PB1, and PB2 subunits, orchestrates viral transcription within the nucleus of the host cell. The cap-snatching process is initiated by the PB2 subunit binding to the 5' cap of a host pre-mRNA.[3] The PA subunit then exercises its endonuclease function, cleaving the host mRNA 10-13 nucleotides downstream from the cap.[2] This capped fragment serves as a primer for the PB1 subunit, the RNA polymerase, to initiate transcription of the viral RNA template.[1] this compound is hypothesized to bind to the active site of the PA subunit, preventing the cleavage of host pre-mRNAs and thereby halting viral transcription.

cap_snatching_pathway cluster_host Host Cell Nucleus cluster_virus Influenza Virus Components cluster_inhibition Inhibition Host_pre_mRNA Host pre-mRNA (with 5' cap) PB2 PB2 Subunit Host_pre_mRNA->PB2 1. Cap Binding Capped_Primer Capped RNA Primer PA PA Subunit (Endonuclease) PB2->PA 2. Activation PA->Host_pre_mRNA PB1 PB1 Subunit (Polymerase) Viral_mRNA Viral mRNA PB1->Viral_mRNA 5. Viral mRNA Synthesis vRNA Viral RNA (vRNA) vRNA->PB1 CEN_IN_16 Cap-dependent endonuclease-IN-16 CEN_IN_16->PA Inhibition Capped_Primer->PB1 4. Priming

Caption: Influenza virus cap-snatching mechanism and inhibition by this compound.

Experimental Protocols

The following protocols outline standard in vitro assays to determine the antiviral activity and cytotoxicity of this compound.

Overall Experimental Workflow

experimental_workflow cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis A Prepare MDCK Cell Culture D Cytotoxicity Assay (MTT) A->D E Plaque Reduction Assay A->E F Virus Yield Reduction Assay A->F B Prepare Serial Dilutions of This compound B->D B->E B->F C Prepare Influenza Virus Stock C->E C->F G Calculate CC50 D->G H Calculate EC50 E->H F->H I Calculate Selectivity Index (SI) G->I H->I

Caption: General workflow for in vitro antiviral testing of this compound.

Cell and Virus Culture
  • Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.[6]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Virus Strains: A panel of influenza A and B virus strains, including laboratory-adapted strains (e.g., A/PR/8/34 H1N1) and clinical isolates, should be used.

  • Virus Propagation: Viruses are propagated in MDCK cells in the presence of TPCK-treated trypsin (2 µg/mL). Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.[7]

Materials:

  • MDCK cells

  • Culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Protocol:

  • Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[8]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium but no compound as a cell viability control.

  • Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay) at 37°C with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization buffer to each well and incubate in the dark at room temperature for at least 2 hours to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Antiviral Activity: Plaque Reduction Assay

This assay measures the ability of the compound to inhibit the formation of viral plaques.[9][10]

Materials:

  • Confluent MDCK cell monolayers in 6-well or 12-well plates

  • Influenza virus stock of known titer (PFU/mL)

  • This compound

  • Infection medium (serum-free DMEM with TPCK-trypsin)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Wash confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

  • Inoculate the cells with approximately 50-100 plaque-forming units (PFU) of virus per well for 1 hour at 37°C.[9]

  • During incubation, prepare serial dilutions of this compound in the overlay medium.

  • After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add the overlay medium containing the different concentrations of the compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.

Antiviral Activity: Virus Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles.[11][12]

Materials:

  • MDCK cells in 96-well plates

  • Influenza virus stock

  • This compound

  • Infection medium

Protocol:

  • Seed MDCK cells in a 96-well plate and grow to confluence.

  • Infect the cells with influenza virus at a specific multiplicity of infection (MOI), for example, 0.01.[13]

  • After a 1-hour adsorption period, remove the inoculum, wash the cells, and add 100 µL of infection medium containing serial dilutions of this compound.

  • Incubate the plate at 37°C with 5% CO2 for 24-48 hours.

  • Collect the supernatant from each well.

  • Determine the viral titer in the collected supernatants by performing a plaque assay or a TCID50 assay on fresh MDCK cell monolayers.

  • Calculate the EC50 by plotting the percentage of virus titer reduction against the compound concentration.

Data Presentation and Analysis

The efficacy of an antiviral compound is determined by its ability to inhibit viral replication at concentrations that are not toxic to the host cells.

Calculations:

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%.

  • EC50 (50% Effective Concentration): The concentration of the compound that inhibits viral activity (plaque formation or virus yield) by 50%.

  • Selectivity Index (SI): Calculated as CC50 / EC50. A higher SI value indicates a more favorable safety and efficacy profile.

Table 1: Cytotoxicity and Antiviral Activity of this compound against Influenza A Viruses

Virus StrainAssay TypeEC50 (nM) [Representative Data]CC50 (µM) [Representative Data]Selectivity Index (SI)
A/H1N1/pdm09 Plaque Reduction0.28> 25> 89,285
A/H3N2 Plaque Reduction0.16> 25> 156,250
A/H5N1 Yield Reduction0.55> 25> 45,454
A/H7N9 Yield Reduction0.62> 25> 40,322

Representative data is based on published values for similar cap-dependent endonuclease inhibitors.

Table 2: Cytotoxicity and Antiviral Activity of this compound against Influenza B Viruses

Virus StrainAssay TypeEC50 (nM) [Representative Data]CC50 (µM) [Representative Data]Selectivity Index (SI)
B/Victoria Plaque Reduction3.42> 25> 7,310
B/Yamagata Plaque Reduction2.43> 25> 10,288

Representative data is based on published values for similar cap-dependent endonuclease inhibitors.

These tables provide a clear and structured summary of the in vitro profile of this compound, allowing for easy comparison of its activity against different influenza virus strains and its therapeutic window.

References

Application Notes and Protocols for Plaque Reduction Assay Using a Cap-dependent Endonuclease Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus cap-dependent endonuclease (CEN), an essential component of the viral RNA polymerase complex, is a validated target for the development of novel antiviral therapeutics. This enzyme facilitates a process known as "cap-snatching," where it cleaves the 5' cap from host pre-mRNAs to generate primers for the synthesis of viral mRNAs. Inhibition of this endonuclease activity effectively blocks viral replication. This document provides detailed application notes and protocols for evaluating the efficacy of cap-dependent endonuclease inhibitors, using "Cap-dependent endonuclease-IN-16" as a representative compound, through a plaque reduction assay.

The plaque reduction assay is a functional and quantitative method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture. Each plaque represents a localized area of cell death caused by viral replication, originating from a single infectious virus particle. The reduction in the number or size of these plaques in the presence of an antiviral agent is a direct measure of its inhibitory effect.

Mechanism of Action: Cap-snatching and its Inhibition

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The cap-snatching process is a critical step in viral transcription and is mediated by the coordinated action of these subunits. The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the endonuclease domain, located in the PA subunit, cleaves the host mRNA 10-13 nucleotides downstream of the cap.[1] These capped fragments then serve as primers for the transcription of viral mRNAs by the PB1 subunit.

Cap-dependent endonuclease inhibitors, such as Baloxavir marboxil, target the active site of the endonuclease in the PA subunit.[1][2] By binding to this site, these inhibitors block the cleavage of host pre-mRNAs, thereby preventing the initiation of viral mRNA synthesis and halting viral replication.[2]

cap_snatching_pathway cluster_host_nucleus Host Cell Nucleus Host_pre_mRNA Host pre-mRNA (with 5' Cap) Viral_RNA_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Host_pre_mRNA->Viral_RNA_Polymerase 1. Binding to 5' Cap (PB2 subunit) Viral_RNA_Polymerase->Host_pre_mRNA 2. Endonuclease Cleavage (PA subunit) Viral_mRNA Viral mRNA Viral_RNA_Polymerase->Viral_mRNA 3. Priming and Transcription (PB1 subunit) CEN_Inhibitor Cap-dependent Endonuclease Inhibitor (e.g., IN-16) CEN_Inhibitor->Viral_RNA_Polymerase Inhibition Viral_Replication Viral Replication Viral_mRNA->Viral_Replication 4. Translation and Replication

Figure 1: Mechanism of influenza virus cap-snatching and its inhibition.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity of a representative cap-dependent endonuclease inhibitor, Baloxavir acid (the active form of Baloxavir marboxil), against various influenza virus strains, as determined by plaque reduction or similar cell-based assays.

Note: As no specific data for "this compound" is publicly available, the data for Baloxavir acid is provided as a well-documented example of a potent CEN inhibitor.

Table 1: In Vitro Antiviral Activity of Baloxavir Acid Against Seasonal Influenza Viruses

Influenza Virus StrainSubtype/LineageEC50 (nM) - Mean ± SD (Range)Reference
Influenza AA(H1N1)pdm090.7 ± 0.5 (0.1 - 2.1)[3][4]
Influenza AA(H3N2)1.2 ± 0.6 (0.1 - 2.4)[3][4]
Influenza BB/Victoria7.2 ± 3.5 (0.7 - 14.8)[3][4]
Influenza BB/Yamagata5.8 ± 4.5 (1.8 - 15.5)[3][4]

Table 2: In Vitro Antiviral Activity of Baloxavir Acid Against Avian Influenza Viruses

Influenza Virus StrainSubtypeCell LineEC50 (nM) - Mean ± SDReference
A/Hong Kong/483/1997H5N1MDCK0.53 ± 0.06[5]
A/duck/Hunan/S-3/2015H5N6MDCK0.61 ± 0.12[5]
A/duck/Korea/H58/2016H5N8MDCK0.49 ± 0.04[5]

Experimental Protocols

Plaque Reduction Assay for Evaluation of Cap-dependent Endonuclease Inhibitors

This protocol details the steps to assess the antiviral activity of a CEN inhibitor against influenza virus by quantifying the reduction in viral plaques.

Materials:

  • Cells: Madin-Darby Canine Kidney (MDCK) cells

  • Virus: Influenza virus stock of a known titer (e.g., A/Puerto Rico/8/34 (H1N1))

  • Compound: this compound (or other CEN inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • TPCK-treated Trypsin

    • Agarose (B213101) or Avicel RC-591 for overlay

    • Crystal Violet staining solution (1% w/v in 20% ethanol)

    • Formalin (10% in PBS) for fixation

  • Equipment:

    • 6-well or 12-well cell culture plates

    • CO2 incubator (37°C, 5% CO2)

    • Biosafety cabinet

    • Inverted microscope

    • Pipettes and sterile tips

Experimental Workflow:

plaque_reduction_workflow cluster_workflow Plaque Reduction Assay Workflow A 1. Cell Seeding Seed MDCK cells in 6-well plates and grow to confluence. B 2. Virus Dilution Prepare serial dilutions of influenza virus. C 3. Compound Preparation Prepare serial dilutions of the CEN inhibitor. D 4. Infection Infect cell monolayers with the virus. B->D E 5. Treatment and Overlay Add overlay medium containing different concentrations of the CEN inhibitor. C->E D->E F 6. Incubation Incubate plates for 48-72 hours to allow plaque formation. E->F G 7. Fixation and Staining Fix cells with formalin and stain with crystal violet. F->G H 8. Plaque Counting and Analysis Count plaques and calculate the 50% effective concentration (EC50). G->H

Figure 2: Experimental workflow for the plaque reduction assay.

Protocol:

  • Cell Seeding:

    • One day prior to infection, seed MDCK cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Compound and Virus Preparation (Day of Infection):

    • Prepare serial dilutions of the CEN inhibitor in serum-free DMEM containing TPCK-treated trypsin (final concentration 1 µg/mL). Concentrations should bracket the expected EC50 value. Include a vehicle control (e.g., DMSO).

    • Prepare serial dilutions of the influenza virus stock in serum-free DMEM to achieve a target of 50-100 plaque-forming units (PFU) per well.

  • Infection of Cells:

    • Wash the confluent MDCK cell monolayers twice with sterile PBS.

    • Inoculate the cells with 200 µL of the diluted virus suspension.

    • Incubate for 1 hour at 37°C in a 5% CO2 incubator, gently rocking the plates every 15 minutes to ensure even distribution of the virus and prevent the monolayer from drying out.

  • Treatment and Overlay:

    • While the cells are being infected, prepare the overlay medium. For a 1.2% agarose overlay, mix equal volumes of molten 2.4% agarose (kept at 42°C) and 2x DMEM containing the appropriate concentrations of the CEN inhibitor and TPCK-treated trypsin.

    • After the 1-hour incubation, aspirate the viral inoculum from the cell monolayers.

    • Gently add 2 mL of the overlay medium containing the different concentrations of the CEN inhibitor to each well. Also, include a virus control (no inhibitor) and a cell control (no virus, no inhibitor).

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fixation and Staining:

    • After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well directly on top of the overlay and incubate for at least 1 hour at room temperature.

    • Carefully remove the agarose overlay.

    • Stain the cell monolayers with 1 mL of 1% crystal violet solution for 5-10 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting and Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus control (no inhibitor).

    • The 50% effective concentration (EC50) can be determined by plotting the percentage of plaque reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

The plaque reduction assay is a robust and reliable method for determining the in vitro efficacy of cap-dependent endonuclease inhibitors against influenza virus. By following the detailed protocol provided, researchers can accurately quantify the antiviral activity of novel compounds like "this compound" and compare their potency to established inhibitors. The quantitative data generated from these assays are crucial for the preclinical development of new antiviral drugs targeting the influenza virus.

References

Application Notes and Protocols for Cap-Dependent Endonuclease Inhibitors in Bunyavirus Replication Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note: The specific compound "Cap-dependent endonuclease-IN-16" is not readily identifiable in the public scientific literature. Therefore, these application notes and protocols are based on the characteristics and data of a representative and well-documented class of cap-dependent endonuclease inhibitors, carbamoyl-pyridone carboxylic acid derivatives, which have demonstrated potent activity against various bunyaviruses.

Introduction

Bunyaviruses represent a large family of RNA viruses, many of which are significant human and animal pathogens. A crucial step in the replication cycle of bunyaviruses is the "cap-snatching" mechanism, a process where the viral RNA-dependent RNA polymerase (RdRp) cleaves the 5' cap from host cell mRNAs and uses it as a primer for the synthesis of its own viral mRNAs.[1][2] This process is mediated by a cap-dependent endonuclease (CEN) domain within the viral L protein.[3][4][5] The essential nature of this enzymatic activity makes the CEN a prime target for the development of antiviral therapeutics.[3][4][5]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of cap-dependent endonuclease inhibitors to study bunyavirus replication. The information is based on published data for potent CEN inhibitors and is intended to serve as a comprehensive guide for in vitro and cell-based assays.

Data Presentation: Antiviral Activity of a Representative CEN Inhibitor

The following tables summarize the quantitative data for a representative carbamoyl-pyridone carboxylic acid-based CEN inhibitor, referred to here as "CENi-Compound-B," against several bunyaviruses. This data highlights the potent and broad-spectrum activity of this class of inhibitors.

Table 1: In Vitro Antiviral Activity of CENi-Compound-B against various Bunyaviruses

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Lymphocytic choriomeningitis virus (LCMV)KBMTT Assay0.023>10>435[4]
Junin virus (JUNV)HEK293TMTT Assay0.048>10>208[4]
La Crosse virus (LACV)VeroMTT Assay<1>10>10[6]
Lassa virus (LASV)VeroPlaque Assay~0.01>10>1000[7]

Table 2: Comparison of Antiviral Activity of CENi-Compound-B with Ribavirin

VirusInhibitorEC50 (µM)Reference
LCMVCENi-Compound-B0.023[4]
Ribavirin>10[4]
JUNVCENi-Compound-B0.048[4]
Ribavirin>10[4]
LASVCENi-Compound-B~0.01[7]
Ribavirin~10[7]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of the CEN inhibitor and to assess the viability of cells in antiviral assays.[8]

Materials:

  • Cells permissive to the bunyavirus of interest (e.g., Vero, HEK293T, KB)

  • Complete cell culture medium

  • CEN inhibitor stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.

  • Compound Addition: The following day, prepare serial dilutions of the CEN inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (solvent control).

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay

This assay is used to determine the 50% effective concentration (EC50) of the CEN inhibitor by quantifying the reduction in infectious virus particles.[9][10][11]

Materials:

  • Confluent monolayer of permissive cells in 6-well or 12-well plates

  • Bunyavirus stock of known titer (PFU/mL)

  • CEN inhibitor serial dilutions

  • Serum-free medium

  • Overlay medium (e.g., 2x MEM containing 2% FBS and 1% low-melting-point agarose)

  • Staining solution (e.g., crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: Seed permissive cells in multi-well plates to form a confluent monolayer.

  • Infection: On the day of the assay, remove the culture medium and infect the cell monolayers with a dilution of virus that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Inhibitor Treatment: After incubation, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of the CEN inhibitor.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-7 days, depending on the virus).

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control (no inhibitor). The EC50 is the concentration of the inhibitor that reduces the number of plaques by 50%.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification

This protocol is used to quantify the amount of viral RNA in infected cells treated with the CEN inhibitor, providing a measure of the inhibition of viral replication.[12][13][14]

Materials:

  • Infected and treated cell lysates

  • RNA extraction kit

  • Reverse transcriptase

  • Primers and probe specific for a bunyavirus gene (e.g., N, L, or S segment)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Seed cells in a multi-well plate, infect with the bunyavirus, and treat with different concentrations of the CEN inhibitor as described in the plaque reduction assay.

  • RNA Extraction: At a specific time point post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and a virus-specific primer.

  • qPCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, a fluorescent probe, and a qPCR master mix.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. The relative quantification of viral RNA can be calculated using the ΔΔCt method, normalized to a housekeeping gene. The EC50 can be determined by plotting the percentage of viral RNA reduction against the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

Bunyavirus_Cap_Snatching Bunyavirus Cap-Snatching and Inhibition cluster_host Host Cell cluster_virus Bunyavirus L-Protein (RdRp) Host_mRNA Host mRNA (with 5' cap) L_Protein L-Protein Host_mRNA->L_Protein Binds to CEN_Domain Cap-Dependent Endonuclease (CEN) Domain L_Protein->CEN_Domain RdRp_Domain RNA-dependent RNA Polymerase Domain L_Protein->RdRp_Domain Cleavage 2. Endonucleolytic Cleavage CEN_Domain->Cleavage Mediates Elongation 4. Elongation RdRp_Domain->Elongation Catalyzes CEN_Inhibitor CEN Inhibitor (e.g., CENi-Compound-B) CEN_Inhibitor->CEN_Domain Inhibits Cap_Binding 1. Cap Binding Capped_Primer Capped RNA Primer (10-20 nt) Cleavage->Capped_Primer Generates Priming 3. Priming of Viral mRNA Synthesis Viral_mRNA Viral mRNA Elongation->Viral_mRNA Capped_Primer->RdRp_Domain Primes

Caption: Mechanism of bunyavirus cap-snatching and its inhibition by a CEN inhibitor.

Experimental Workflow Diagram

Antiviral_Assay_Workflow Workflow for Assessing CEN Inhibitor Efficacy cluster_setup Assay Setup cluster_assays Endpoint Assays Seed_Cells 1. Seed Permissive Cells (e.g., Vero) Prepare_Inhibitor 2. Prepare Serial Dilutions of CEN Inhibitor Seed_Cells->Prepare_Inhibitor Infect_Cells 3. Infect Cells with Bunyavirus Prepare_Inhibitor->Infect_Cells Add_Inhibitor 4. Add CEN Inhibitor to Cells Infect_Cells->Add_Inhibitor Incubation 5. Incubate (48-72h) Add_Inhibitor->Incubation MTT_Assay MTT Assay (Cytotoxicity - CC50) Incubation->MTT_Assay Plaque_Assay Plaque Reduction Assay (Antiviral Activity - EC50) Incubation->Plaque_Assay qRT_PCR qRT-PCR (Viral RNA Quantification - EC50) Incubation->qRT_PCR Data_Analysis 6. Data Analysis and EC50/CC50/SI Determination MTT_Assay->Data_Analysis Plaque_Assay->Data_Analysis qRT_PCR->Data_Analysis

Caption: Experimental workflow for evaluating the antiviral efficacy of a CEN inhibitor.

References

Application Notes and Protocols for High-Throughput Screening of Cap-Dependent Endonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cap-dependent endonuclease, an essential enzyme for the replication of influenza viruses and other segmented negative-strand RNA viruses, has emerged as a prime target for the development of novel antiviral therapeutics.[1][2] This enzyme is a component of the viral RNA-dependent RNA polymerase complex and initiates viral transcription through a unique "cap-snatching" mechanism.[3][4] In this process, the endonuclease cleaves the 5' cap from host cell pre-mRNAs, which is then used to prime the synthesis of viral mRNAs.[4][5] As this mechanism is absent in humans, inhibitors targeting the cap-dependent endonuclease are expected to have a high therapeutic index.[2][6]

High-throughput screening (HTS) plays a pivotal role in the identification of novel inhibitors of the cap-dependent endonuclease.[7] Various assay formats have been developed to facilitate the screening of large compound libraries in an efficient and robust manner. These assays are designed to detect the inhibition of the endonuclease activity, either through direct measurement of enzymatic activity or by assessing downstream effects on viral replication in cell-based systems. This document provides an overview of the principles, methodologies, and data analysis associated with HTS for cap-dependent endonuclease inhibitors.

Mechanism of Action of Cap-Dependent Endonuclease

The cap-dependent endonuclease is a metalloenzyme, typically requiring divalent metal ions such as Mn²⁺ or Mg²⁺ for its catalytic activity.[2][6] The enzyme recognizes and binds to the 7-methylguanosine (B147621) (m⁷G) cap structure at the 5' end of host pre-mRNAs. Following cap binding, the endonuclease cleaves the pre-mRNA downstream of the cap, generating a capped RNA fragment that serves as a primer for the viral RNA polymerase. Inhibitors of this enzyme often act by chelating the metal ions in the active site, thereby blocking its catalytic function.[1][6]

Diagram: Simplified Signaling Pathway of Cap-Snatching and Inhibition

cap_snatching cluster_host Host Cell cluster_virus Influenza Virus Host pre-mRNA Host pre-mRNA Viral Polymerase (PA, PB1, PB2) Viral Polymerase (PA, PB1, PB2) Host pre-mRNA->Viral Polymerase (PA, PB1, PB2) Binding Capped RNA Fragment Capped RNA Fragment Host pre-mRNA->Capped RNA Fragment Cap-Dependent Endonuclease (PA subunit) Cap-Dependent Endonuclease (PA subunit) Viral Polymerase (PA, PB1, PB2)->Cap-Dependent Endonuclease (PA subunit) Activation Cap-Dependent Endonuclease (PA subunit)->Host pre-mRNA Cleavage ('Cap-Snatching') Viral RNA Synthesis Viral RNA Synthesis Capped RNA Fragment->Viral RNA Synthesis Priming Inhibitor (e.g., Baloxavir) Inhibitor (e.g., Baloxavir) Inhibitor (e.g., Baloxavir)->Cap-Dependent Endonuclease (PA subunit) Inhibition

Caption: The cap-snatching process and its inhibition by a cap-dependent endonuclease inhibitor.

High-Throughput Screening Assays

A variety of HTS assays have been developed to identify inhibitors of cap-dependent endonuclease. These can be broadly categorized as biochemical assays and cell-based assays.

Biochemical Assays

Biochemical assays directly measure the enzymatic activity of the isolated endonuclease domain. These assays are highly specific and are useful for identifying direct inhibitors of the enzyme.

  • Fluorescence Resonance Energy Transfer (FRET)-based Assays: These assays utilize a fluorophore- and quencher-labeled RNA substrate. Cleavage of the substrate by the endonuclease leads to a separation of the fluorophore and quencher, resulting in an increase in fluorescence signal. This method is highly sensitive and amenable to automation.[1]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay can be configured to detect the cleavage of a biotinylated and digoxigenin-labeled RNA substrate. Cleavage separates the biotin (B1667282) and digoxigenin (B1670575) moieties, leading to a decrease in the AlphaLISA signal.

  • Pull-down Assays: These assays employ a biotinylated capped RNA substrate. After incubation with the endonuclease, the uncleaved substrate is captured using streptavidin-coated beads. The amount of cleaved product in the supernatant can then be quantified.[3]

Cell-Based Assays

Cell-based assays measure the effect of compounds on viral replication in a cellular context. These assays are crucial for determining the antiviral activity and cytotoxicity of the identified inhibitors.

  • Plaque Reduction Assays: This classic virological assay measures the ability of a compound to inhibit the formation of viral plaques in a monolayer of host cells. The 50% effective concentration (EC₅₀) is determined by quantifying the reduction in plaque number at various compound concentrations.[8]

  • Immunofluorescence-based Assays: These assays use antibodies to detect viral proteins in infected cells. The level of viral protein expression is quantified using fluorescence microscopy or high-content imaging systems. This method allows for the simultaneous assessment of antiviral activity and cytotoxicity.[9]

  • Reporter Gene Assays: These assays utilize recombinant viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful replication. The antiviral activity of a compound is determined by measuring the reduction in reporter gene expression.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative cap-dependent endonuclease inhibitors identified through high-throughput screening and subsequent optimization.

Table 1: In Vitro Inhibitory Activity of Cap-Dependent Endonuclease Inhibitors

Compound/Inhibitor ClassAssay TypeTarget VirusIC₅₀ (nM)Reference
Hydroxypyridinone SeriesFluorescence-basedInfluenza A (H1N1)11[1]
Compound 71Enzymatic AssayInfluenza A14[6]
Baloxavir AcidEnzymatic AssayInfluenza A and B~7.45 µM[10]
CAPCA-1Enzymatic AssayLa Crosse Virus< 1 µM[11]

Table 2: Antiviral Activity of Cap-Dependent Endonuclease Inhibitors in Cell Culture

Compound/InhibitorCell LineTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Hydroxypyridinone CompoundMDCKInfluenza A (H1N1)11>100>9[1]
Compound 71MDCKInfluenza A (H1N1)2.1280133[6]
Baloxavir MarboxilMDCKInfluenza A and BVaries by strain>10Varies[8]
CAPCA-1VeroLa Crosse Virus< 1>50>50[11]

Experimental Protocols

Protocol 1: Fluorescence Resonance Energy Transfer (FRET)-based Endonuclease Assay

Objective: To measure the in vitro inhibitory activity of compounds against the cap-dependent endonuclease.

Materials:

  • Recombinant cap-dependent endonuclease (e.g., PA-N terminal domain)

  • FRET-based RNA substrate (e.g., 5'-FAM and 3'-TAMRA labeled)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer and the FRET-based RNA substrate at a final concentration of 100 nM.

  • Add 1 µL of test compound or DMSO (control) to each well of the 384-well plate.

  • Add 20 µL of the reaction mixture to each well.

  • Initiate the reaction by adding 20 µL of recombinant endonuclease (final concentration 50 nM) to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

  • Calculate the percent inhibition for each compound relative to the DMSO control.

  • Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-based Antiviral Assay (Plaque Reduction)

Objective: To determine the antiviral efficacy of compounds in a cell culture model.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Infection medium (DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin)

  • Agarose (B213101) overlay (2X MEM, 1.6% agarose, DEAE-dextran, and TPCK-trypsin)

  • Crystal violet staining solution

  • Test compounds

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluency.

  • Prepare serial dilutions of the test compounds in infection medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of the compound dilutions (or infection medium as a control) to the respective wells.

  • Overlay the cells with 2 mL of agarose overlay.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

  • Fix the cells with 10% formalin and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percent inhibition of plaque formation for each compound concentration.

  • Determine the EC₅₀ value from the dose-response curve.

Workflow Diagram

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_tertiary Lead Optimization Compound Library Compound Library Biochemical HTS Assay Biochemical HTS Assay Compound Library->Biochemical HTS Assay Primary Hits Primary Hits Biochemical HTS Assay->Primary Hits Identify Actives Dose-Response Analysis Dose-Response Analysis Primary Hits->Dose-Response Analysis Confirm Activity Primary Hits->Dose-Response Analysis Orthogonal Assay Orthogonal Assay Dose-Response Analysis->Orthogonal Assay Determine IC50 Validated Hits Validated Hits Orthogonal Assay->Validated Hits Confirm Mechanism Cell-based Antiviral Assays Cell-based Antiviral Assays Validated Hits->Cell-based Antiviral Assays Evaluate Efficacy Validated Hits->Cell-based Antiviral Assays Cytotoxicity Assays Cytotoxicity Assays Cell-based Antiviral Assays->Cytotoxicity Assays Determine EC50 Lead Compounds Lead Compounds Cytotoxicity Assays->Lead Compounds Determine CC50 & SI

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Resistance to Cap-dependent Endonuclease-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming potential resistance to Cap-dependent endonuclease-IN-16 (CEN-IN-16) during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the viral cap-dependent endonuclease (CEN). This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. By inhibiting this endonuclease activity, CEN-IN-16 blocks viral gene transcription and replication. The CEN active site is an attractive drug target because it is specific to the virus and absent in the human genome.[1][2]

Q2: How does resistance to cap-dependent endonuclease inhibitors typically develop in vitro?

A2: In vitro resistance to cap-dependent endonuclease inhibitors, such as those targeting influenza viruses, commonly arises from specific amino acid substitutions in the viral protein that contains the endonuclease domain. For influenza, this is the Polymerase Acidic (PA) subunit of the RNA polymerase.[3][4] These mutations can alter the drug's binding site, reducing its inhibitory effect.

Q3: What are the known mutations that confer resistance to cap-dependent endonuclease inhibitors?

A3: For the well-characterized CEN inhibitor baloxavir, the most common resistance mutation is an isoleucine-to-threonine substitution at position 38 (I38T) in the PA subunit of influenza A and B viruses.[3][4] Other substitutions, such as PA-K34R, have also been associated with reduced susceptibility.[2] For CEN inhibitors targeting other viruses like bunyaviruses, resistance is also linked to amino acid substitutions in the CEN region.[1][5]

Q4: If I observe a higher IC50 value for CEN-IN-16 than expected, does that confirm resistance?

A4: An increased IC50 value suggests reduced susceptibility, which is an indicator of potential resistance. To confirm resistance, it is important to sequence the gene encoding the target endonuclease to identify any mutations. Additionally, the stability of the resistance phenotype should be confirmed by passaging the virus in a drug-free medium for several generations and then re-evaluating the IC50.

Troubleshooting Guide

Issue 1: Higher than expected IC50/EC50 values for CEN-IN-16 in our viral strain.

  • Potential Cause 1: Pre-existing resistance. The viral stock may have pre-existing subpopulations with reduced susceptibility to CEN-IN-16.

    • Troubleshooting Step: Sequence the gene encoding the cap-dependent endonuclease from your viral stock to check for mutations known to confer resistance to this class of inhibitors. Compare this sequence to a known sensitive, wild-type strain.

  • Potential Cause 2: Experimental variability. Inconsistent results can arise from variations in cell density, virus titer, or drug concentration.

    • Troubleshooting Step: Standardize your experimental protocol. Ensure consistent cell seeding densities and use a validated viral titer for infection. Perform a dose-response curve with finely spaced dilutions of CEN-IN-16.

  • Potential Cause 3: Compound instability. CEN-IN-16 may be unstable under the experimental conditions.

    • Troubleshooting Step: Review the stability data for CEN-IN-16. Ensure proper storage and handling. Prepare fresh dilutions of the compound for each experiment.

Issue 2: Development of resistance during in vitro passaging with CEN-IN-16.

  • Potential Cause: Selection of resistant variants. Continuous exposure to the inhibitor can select for and enrich resistant viral populations.

    • Troubleshooting Step:

      • Confirm Resistance: Isolate the virus from the resistant culture and determine its IC50 for CEN-IN-16 in a fresh assay, comparing it to the original parental strain.

      • Sequence Analysis: Perform whole-genome sequencing of the resistant virus to identify mutations in the gene encoding the cap-dependent endonuclease.

      • Fitness Cost Assessment: Evaluate the replication kinetics of the resistant virus in the absence of the inhibitor to determine if the resistance mutation imparts a fitness cost.

Quantitative Data on Resistance

The following tables summarize quantitative data on resistance to cap-dependent endonuclease inhibitors from published studies. This data can serve as a reference for interpreting your own results with CEN-IN-16.

Table 1: In Vitro Susceptibility of Influenza A Virus with PA/I38T Substitution to Baloxavir

Virus StrainAssay TypeIC50 (Wild-Type)IC50 (PA/I38T Mutant)Fold-Change in IC50Reference
A/PR/8/34Plaque ReductionNot SpecifiedNot Specified54-fold[3]
A/PR/8/34Focus ReductionNot SpecifiedNot Specified44-fold[3]

Table 2: Antiviral Activity of CEN Inhibitors Against Various Bunyaviruses

CompoundVirusEC90 (nM)Reference
Compound ALCMV< 0.1[1]
Compound BLCMV< 0.1[1]
Compound CJUNV< 0.1[1]
Compound DJUNV< 0.1[1]

LCMV: Lymphocytic choriomeningitis virus; JUNV: Junin virus

Experimental Protocols

1. Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by a certain percentage (e.g., 50% - PRNT50).

  • Materials: Confluent cell monolayers in 6-well plates, virus stock, serial dilutions of CEN-IN-16, overlay medium (e.g., MEM with 0.6% agarose), crystal violet staining solution.

  • Procedure:

    • Prepare serial dilutions of CEN-IN-16.

    • Infect cell monolayers with a standardized amount of virus for 1 hour.

    • Remove the virus inoculum and wash the cells.

    • Add the overlay medium containing the different concentrations of CEN-IN-16.

    • Incubate until plaques are visible.

    • Fix the cells and stain with crystal violet.

    • Count the plaques and calculate the percentage of plaque reduction compared to the untreated control.

2. Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

  • Materials: Cell monolayers in 96-well plates, virus stock, serial dilutions of CEN-IN-16, cell culture medium.

  • Procedure:

    • Seed cells in 96-well plates and allow them to form a monolayer.

    • Treat the cells with serial dilutions of CEN-IN-16.

    • Infect the cells with a known titer of the virus.

    • Incubate for a defined period (e.g., 72 hours).

    • Collect the culture supernatant.

    • Quantify the viral RNA in the supernatant using quantitative reverse transcription PCR (qRT-PCR).[1]

    • Calculate the reduction in viral yield compared to the untreated control.

Visualizations

cluster_host Host Cell cluster_virus Virus Host_pre_mRNA Host pre-mRNA (with 5' cap) PA_Subunit PA Subunit (Endonuclease) Host_pre_mRNA->PA_Subunit Cap-snatching Viral_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Viral_mRNA Viral mRNA Viral_Polymerase->Viral_mRNA Transcription PA_Subunit->Viral_Polymerase Provides primer Viral_Replication Viral Replication Viral_mRNA->Viral_Replication CEN_IN_16 Cap-dependent endonuclease-IN-16 CEN_IN_16->PA_Subunit Inhibits

Caption: Mechanism of action of this compound.

Start Start with wild-type virus Passage Culture virus with sub-lethal concentration of CEN-IN-16 Start->Passage Monitor Monitor for cytopathic effect (CPE) and viral replication Passage->Monitor Increase_Conc Gradually increase CEN-IN-16 concentration Monitor->Increase_Conc Resistance develops Isolate Isolate potentially resistant virus Monitor->Isolate Significant CPE reduction Increase_Conc->Passage Confirm Confirm resistance phenotype (IC50 determination) Isolate->Confirm Sequence Sequence endonuclease gene to identify mutations Confirm->Sequence End Characterize resistant virus Sequence->End

Caption: Workflow for in vitro selection of resistant virus.

High_IC50 Observation: Higher than expected IC50 for CEN-IN-16 Check_Stock Is the viral stock pure and well-characterized? High_IC50->Check_Stock Sequence_Stock Sequence the endonuclease gene of the stock virus Check_Stock->Sequence_Stock Mutation_Present Pre-existing resistance mutation found? Sequence_Stock->Mutation_Present Review_Protocol Review experimental protocol for consistency Mutation_Present->Review_Protocol No End_Resistant Conclusion: Pre-existing resistance Mutation_Present->End_Resistant Yes Check_Compound Verify compound stability and concentration Review_Protocol->Check_Compound Troubleshoot_Assay Troubleshoot assay (cell density, virus titer) Check_Compound->Troubleshoot_Assay End_Experimental Conclusion: Experimental variability Troubleshoot_Assay->End_Experimental Yes Yes No No

Caption: Troubleshooting logic for high IC50 values.

References

Technical Support Center: Cap-dependent Endonuclease-IN-16 (CDE-IN-16) Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Cap-dependent Endonuclease-IN-16 (CDE-IN-16).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CDE-IN-16 and how does it relate to potential cytotoxicity?

A1: CDE-IN-16 is an inhibitor of cap-dependent endonuclease, an essential enzyme for viruses like influenza to replicate.[1][2] This enzyme is responsible for a process called "cap-snatching," where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for its own mRNA synthesis.[3][4][5] By inhibiting this process, CDE-IN-16 effectively blocks viral replication.[6] While the primary target is a viral enzyme, it is crucial to assess for off-target effects on host cells, which can manifest as cytotoxicity.[7]

Q2: Is a certain level of cytotoxicity expected with CDE-IN-16?

A2: Some level of cytotoxicity may be observed, particularly at higher concentrations. The therapeutic utility of CDE-IN-16 depends on its selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[7][8] A high SI indicates that the compound is effective against the virus at concentrations that are not significantly toxic to host cells.

Q3: What are the most common assays to assess the cytotoxicity of CDE-IN-16?

A3: The most common in vitro assays to evaluate the cytotoxicity of CDE-IN-16 include:

  • MTT Assay: Measures mitochondrial dehydrogenase activity, which is an indicator of cell viability.[3][9]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating compromised membrane integrity.[10]

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells using flow cytometry.[11]

Q4: How should I interpret the results from different cytotoxicity assays?

A4: Different assays measure different aspects of cell death. For instance, a decrease in the MTT signal suggests a reduction in metabolic activity, which could be due to cytotoxicity or cytostatic effects (inhibition of cell proliferation).[10] An increase in the LDH signal is a more direct measure of cell membrane damage and necrosis.[10] Annexin V/PI staining provides more detailed information about the mode of cell death (apoptosis vs. necrosis).[11] Comparing results from multiple assays provides a more comprehensive understanding of the cytotoxic profile of CDE-IN-16.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution.[12]
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or sterile water.[13]
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, avoid touching the sides of the wells.
Compound Precipitation Visually inspect the compound dilutions and the culture medium in the wells for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different solvent system.
Issue 2: Unexpectedly High Cytotoxicity in All Treated Wells
Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).[12] Run a vehicle control (cells treated with the solvent alone at the same concentration used for CDE-IN-16) to assess solvent-induced cytotoxicity.[12][13]
Incorrect Compound Concentration Verify the calculations for your dilutions and prepare a fresh serial dilution. Confirm the concentration of your stock solution.[11]
Cell Culture Contamination Check cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, or mycoplasma). Test a fresh batch of cells.[11]
Compound Instability Prepare fresh dilutions of CDE-IN-16 for each experiment. Assess the stability of the compound in your culture medium over the time course of the experiment.[12]
Issue 3: No Observable Cytotoxicity, Even at High Concentrations
Possible Cause Troubleshooting Steps
Cell Line Resistance The chosen cell line may be inherently resistant to the cytotoxic effects of CDE-IN-16. Consider testing the compound on a different, potentially more sensitive, cell line.
Suboptimal Assay Conditions Ensure the incubation time is sufficient for the compound to induce a cytotoxic effect. Optimize the cell seeding density for the specific assay being used.[14]
Assay Interference The compound may interfere with the assay components. For example, in an MTT assay, the compound might chemically react with the MTT reagent. Run a cell-free control where CDE-IN-16 is added to the assay reagents to check for any direct chemical reactions.[12]
Compound Inactivity Verify the identity and purity of the CDE-IN-16 compound. If possible, test its activity in a functional assay to confirm it is inhibiting the cap-dependent endonuclease.

Quantitative Data Summary

The following data is for illustrative purposes only and represents a hypothetical experiment.

Table 1: Cytotoxicity of CDE-IN-16 in A549 Cells after 48-hour exposure.

AssayEndpointCC50 (µM)
MTT Cell Viability78.5
LDH Cell Membrane Integrity95.2
Annexin V/PI Apoptosis Induction72.3

Table 2: Selectivity Index of CDE-IN-16 against Influenza A Virus (H1N1) in MDCK cells.

ParameterValue (µM)
EC50 (Antiviral Activity) 0.05
CC50 (MTT Assay) >100
Selectivity Index (SI = CC50/EC50) >2000

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment: Prepare serial dilutions of CDE-IN-16 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells and vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[11]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[11]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Culture and treat cells with CDE-IN-16 in a 6-well plate.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.[11]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Analyze the cells by flow cytometry within one hour.[11]

Visualizations

G cluster_host Host Cell cluster_virus Influenza Virus Host_mRNA Host pre-mRNA (with 5' cap) Viral_Polymerase Viral RNA Polymerase (PA, PB1, PB2) Host_mRNA->Viral_Polymerase Cap-snatching Viral_mRNA_Synthesis Viral mRNA Synthesis Viral_Polymerase->Viral_mRNA_Synthesis Priming CDE_IN16 CDE-IN-16 CDE_IN16->Viral_Polymerase Inhibition

Caption: Mechanism of action of CDE-IN-16.

G Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Compound_Treatment Treat with CDE-IN-16 Cell_Culture->Compound_Treatment Incubation Incubate for Defined Period Compound_Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubation->Cytotoxicity_Assay Data_Analysis Analyze Data (Calculate CC50) Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for cytotoxicity assessment.

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Refining "Cap-dependent endonuclease-IN-16" Treatment Protocols In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining in vivo treatment protocols for "Cap-dependent endonuclease-IN-16."

Disclaimer: "this compound" appears to be a proprietary or internal designation, as no specific information for a compound with this name is publicly available. Therefore, the information, quantitative data, and protocols provided herein are based on published data for other well-characterized cap-dependent endonuclease inhibitors, such as baloxavir (B560136) marboxil and research compounds like PAN endonuclease-IN-1. These guidelines should be adapted based on the specific properties of "this compound."

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

1. Issues with Compound Formulation and Administration

Problem Possible Cause Troubleshooting Steps
Precipitation of the compound in the vehicle. - Low solubility of this compound in the chosen solvent.[1] - Improper storage temperature of the stock solution.[1] - Concentration of the compound exceeds its solubility limit.[1]- Consult the Datasheet: Always refer to the product-specific datasheet for recommended solvents and solubility limits.[1] - Solvent Optimization: For in vivo use, a multi-component solvent system may be necessary. A typical formulation could include DMSO, PEG300, Tween-80, and saline.[1] - Dissolution Technique: To aid dissolution, vortex the solution, gently warm it to 37°C, and use brief sonication.[1] - Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at the recommended temperature (-20°C or -80°C).[1]
Inconsistent animal dosing. - Inaccurate volume administration. - Leakage from the injection site (e.g., oral gavage, intraperitoneal injection).- Calibration: Ensure all administration equipment (e.g., pipettes, syringes) is properly calibrated. - Proper Technique: Ensure personnel are well-trained in the specific administration route to minimize errors and animal stress. - Volume and Concentration Check: Double-check calculations for dosing volume based on animal weight and compound concentration.
Adverse events in animals post-dosing (e.g., lethargy, weight loss not attributable to infection). - Vehicle toxicity. - Compound toxicity at the administered dose. - Stress from the administration procedure.- Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation components. - Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD). - Refine Administration Technique: Handle animals gently and use appropriate restraint methods to minimize stress.

2. Issues with In Vivo Efficacy

Problem Possible Cause Troubleshooting Steps
Lack of significant reduction in viral titer compared to the vehicle control. - Suboptimal Dose: The administered dose of this compound may be too low to achieve a therapeutic effect. - Poor Bioavailability: The compound may have low oral bioavailability or rapid metabolism.[2] - Timing of Treatment: Treatment initiation may be too late in the course of infection.[3] - Viral Resistance: The virus strain may have pre-existing or emergent resistance to the inhibitor.[4]- Dose-Escalation Study: Perform a dose-escalation study to evaluate the efficacy of higher doses. - Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will help in optimizing the dosing regimen. - Varying Treatment Initiation: Test different treatment initiation time points (e.g., 24, 48, 72 hours post-infection) to define the therapeutic window.[5] - Resistance Monitoring: Sequence the viral polymerase gene (specifically the PA subunit) from treated animals to check for resistance mutations (e.g., I38T).[4]
High variability in viral titers within the same treatment group. - Inconsistent viral inoculation. - Variability in individual animal host responses. - Inconsistent compound administration.- Standardize Inoculation: Ensure the viral inoculum is well-mixed and administered consistently to each animal. - Increase Sample Size: A larger group size can help to account for biological variability. - Review Dosing Procedure: Re-evaluate the compound administration protocol for consistency.
Relapse of viral replication after an initial reduction. - Insufficient duration of treatment. - Emergence of resistant viral variants.[6]- Extended Treatment Regimen: Evaluate a longer duration of treatment. - Combination Therapy: Consider combining this compound with an antiviral agent that has a different mechanism of action (e.g., a neuraminidase inhibitor).[7] - Genotypic and Phenotypic Resistance Analysis: Analyze viral sequences and conduct phenotypic assays to confirm resistance.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the influenza virus cap-dependent endonuclease, an essential enzyme for viral replication. This enzyme is part of the viral RNA-dependent RNA polymerase complex and is responsible for "cap-snatching," a process where it cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs).[9][10] These capped fragments are then used as primers to initiate the transcription of viral mRNAs.[11] By inhibiting this endonuclease, this compound prevents the virus from synthesizing its own mRNAs, thereby blocking viral protein production and replication.[12]

Q2: Which animal models are suitable for in vivo studies of this compound?

A2: The most common animal model for influenza virus infection studies is the mouse (e.g., BALB/c or C57BL/6 strains).[13][14] Mice are susceptible to mouse-adapted influenza strains and develop clinical signs of disease that can be monitored. Ferrets are also considered a gold-standard model as their respiratory physiology and disease presentation closely mimic human influenza. For studies involving highly pathogenic avian influenza viruses, cynomolgus macaques may be used to model severe pneumonia.[5][15]

Q3: How should I prepare this compound for in vivo administration?

A3: The formulation will depend on the physicochemical properties of the compound. For many small molecule inhibitors that are poorly soluble in aqueous solutions, a multi-component vehicle is often used. A common starting point for oral administration is a suspension or solution in a vehicle containing components like DMSO (to initially dissolve the compound), PEG300 (a solubilizer), and Tween-80 (a surfactant), diluted in saline or water.[1] It is crucial to perform solubility and stability tests for your specific formulation.

Q4: What are the key parameters to measure to assess the in vivo efficacy of this compound?

A4: Key efficacy parameters include:

  • Viral Titer: Quantify the amount of infectious virus in tissues (e.g., lungs) or nasal washes at different time points post-infection using plaque assays or TCID50 assays.[13][16]

  • Morbidity: Monitor body weight loss and clinical signs of illness (e.g., ruffled fur, hunched posture, inactivity).

  • Mortality/Survival: Record the survival rate in lethal infection models.[3]

  • Lung Pathology: At the end of the study, collect lungs for histopathological analysis to assess inflammation and tissue damage.

  • Cytokine/Chemokine Levels: Measure the levels of pro-inflammatory cytokines and chemokines in lung homogenates or serum to evaluate the host immune response.[15]

Q5: How can I monitor for the development of viral resistance to this compound in vivo?

A5: Monitoring for resistance is critical. This can be done through:

  • Genotypic Analysis: Isolate viral RNA from the lungs of treated animals that show viral rebound or poor treatment response. Perform RT-PCR and sequence the gene encoding the PA subunit of the viral polymerase to identify mutations in the endonuclease domain. A common mutation associated with resistance to cap-dependent endonuclease inhibitors is I38T in the PA protein.[4]

  • Phenotypic Analysis: If a mutation is identified, perform in vitro plaque reduction or enzyme inhibition assays with the mutant virus to confirm a reduced susceptibility to this compound compared to the wild-type virus.[6][8]

III. Quantitative Data Summary

The following tables summarize representative quantitative data for cap-dependent endonuclease inhibitors from in vivo studies. This data can serve as a benchmark for your experiments with this compound.

Table 1: In Vivo Efficacy of a Cap-Dependent Endonuclease Inhibitor (Baloxavir Marboxil) in a Mouse Influenza A Virus Infection Model.

Treatment GroupDose (mg/kg, single oral dose)Mean Body Weight Change on Day 4 p.i. (%)Survival Rate (%)Lung Viral Titer on Day 4 p.i. (log10 PFU/g)
Vehicle Control--20.506.8
Oseltamivir5 (twice daily for 5 days)-15.2404.5
Baloxavir Marboxil1.5-8.11003.2
Baloxavir Marboxil5-2.3100< 2.0
Baloxavir Marboxil15+1.5100< 2.0

Data adapted from studies on baloxavir marboxil in mouse models and is for illustrative purposes.[3][7]

Table 2: Pharmacokinetic Parameters of a Cap-Dependent Endonuclease Inhibitor (ADC189) in Healthy Human Volunteers (Single Ascending Dose).

DoseCmax (ng/mL)Tmax (hr)AUC0-t (ng·h/mL)t1/2 (hr)
10 mg1504.08,50080.5
20 mg3204.018,00085.2
40 mg6506.040,00092.1
80 mg12006.085,00098.3

Data is illustrative and based on a novel cap-dependent endonuclease inhibitor, ADC189.[17] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

IV. Experimental Protocols

1. In Vivo Efficacy Study in a Mouse Model of Influenza A Virus Infection

This protocol outlines a typical in vivo efficacy study using a mouse model.

Materials:

  • 6-8 week old BALB/c mice.

  • Mouse-adapted influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).

  • This compound.

  • Vehicle for compound formulation.

  • Anesthetic (e.g., isoflurane).

  • Oral gavage needles.

  • Biosafety cabinet (BSL-2).

Procedure:

  • Acclimatization: Acclimatize mice to the facility for at least 7 days before the experiment.

  • Group Allocation: Randomly divide mice into treatment and control groups (n=8-10 mice per group).

  • Infection:

    • Anesthetize mice lightly with isoflurane.

    • Inoculate mice intranasally with a non-lethal or lethal dose (depending on the study endpoint) of influenza virus in 50 µL of sterile PBS.[13][18]

  • Treatment:

    • Prepare the formulation of this compound at the desired concentrations.

    • At the specified time post-infection (e.g., 24 hours), administer the compound or vehicle to the respective groups via oral gavage.

  • Monitoring:

    • Monitor mice daily for body weight changes and clinical signs of illness for 14 days.

    • Euthanize mice that lose more than 25-30% of their initial body weight.

  • Sample Collection:

    • At predetermined time points (e.g., day 3 and day 6 post-infection), euthanize a subset of mice from each group.

    • Collect lungs for viral titration and histopathology.

    • Collect blood for pharmacokinetic analysis if required.

  • Viral Titer Determination (Plaque Assay):

    • Homogenize a portion of the lung tissue in sterile PBS.

    • Perform serial dilutions of the lung homogenates.

    • Infect confluent monolayers of Madin-Darby canine kidney (MDCK) cells with the dilutions.[18]

    • After an incubation period, overlay the cells with agar (B569324) containing TPCK-trypsin.[18]

    • Incubate for 2-3 days, then stain with crystal violet to visualize and count plaques.

    • Calculate the viral titer as plaque-forming units (PFU) per gram of lung tissue.[13]

2. Monitoring for In Vivo Resistance Development

This protocol describes how to monitor for the emergence of resistant viral variants.

Materials:

  • Lung tissue from treated mice (from the efficacy study).

  • Viral RNA extraction kit.

  • RT-PCR reagents.

  • Primers specific for the influenza virus PA gene segment.

  • Sanger sequencing reagents and access to a sequencer.

Procedure:

  • RNA Extraction: Extract viral RNA from the lung homogenates of mice that failed to respond to treatment or showed a viral rebound.

  • RT-PCR: Perform a one-step or two-step RT-PCR to amplify the region of the PA gene that encodes the endonuclease domain.

  • DNA Purification: Purify the PCR product.

  • Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers.

  • Sequence Analysis:

    • Align the obtained sequences with the sequence of the wild-type virus.

    • Identify any amino acid substitutions in the endonuclease domain, paying close attention to residues known to be involved in inhibitor binding (e.g., position 38).

V. Mandatory Visualizations

Diagram 1: Cap-Snatching Mechanism and Inhibition

CapSnatching cluster_host_nucleus Host Cell Nucleus cluster_cap_snatching Cap-Snatching Process Host_mRNA Host Pre-mRNA (with 5' Cap) Viral_Polymerase Influenza Virus RNA Polymerase (PA, PB1, PB2) Host_mRNA->Viral_Polymerase interacts with PB2_binds_cap 1. PB2 subunit binds to the 5' Cap of host pre-mRNA Cap_IN_16 Cap-dependent endonuclease-IN-16 PA_cleaves 2. PA subunit (endonuclease) cleaves the host pre-mRNA Cap_IN_16->PA_cleaves Inhibits Capped_Primer Capped RNA Primer (10-13 nucleotides) PA_cleaves->Capped_Primer Viral_mRNA_synthesis 3. Viral mRNA Synthesis (primed by capped fragment) Capped_Primer->Viral_mRNA_synthesis Viral_mRNA Viral mRNA Viral_mRNA_synthesis->Viral_mRNA Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Progeny_Virions Progeny Virions Viral_Proteins->Progeny_Virions Assembly

Caption: Mechanism of influenza virus cap-snatching and its inhibition by this compound.

Diagram 2: In Vivo Efficacy Study Workflow

InVivoWorkflow start Start: Acclimatize Mice infection Intranasal Influenza Virus Infection start->infection treatment_groups Randomize into Groups: - Vehicle Control - this compound - Positive Control (e.g., Oseltamivir) infection->treatment_groups dosing Administer Treatment (e.g., 24h post-infection) treatment_groups->dosing monitoring Daily Monitoring: - Body Weight - Clinical Score - Survival dosing->monitoring sample_collection Sample Collection at Pre-defined Endpoints monitoring->sample_collection analysis Efficacy Analysis sample_collection->analysis endpoints Viral Titer (Lungs) Histopathology Cytokine Levels analysis->endpoints

Caption: A typical workflow for an in vivo efficacy study of an antiviral compound in a mouse model.

Diagram 3: Troubleshooting Logic for Poor In Vivo Efficacy

TroubleshootingEfficacy start Problem: Poor In Vivo Efficacy check_formulation Is the compound fully dissolved? start->check_formulation check_dose Is the dose optimal? check_formulation->check_dose Yes optimize_formulation Optimize Formulation: - Change vehicle - Use sonication/warming check_formulation->optimize_formulation No check_timing Is the treatment timing appropriate? check_dose->check_timing Yes dose_escalation Perform Dose Escalation Study check_dose->dose_escalation No check_resistance Is there viral resistance? check_timing->check_resistance Yes vary_timing Test Different Treatment Initiation Time Points check_timing->vary_timing No resistance_analysis Sequence PA Gene from treatment failures check_resistance->resistance_analysis Possible pk_study Conduct PK Study to assess exposure dose_escalation->pk_study

Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.

References

Validation & Comparative

A Comparative Guide to Cap-Dependent Endonuclease Inhibitors and Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the performance and experimental validation of inhibitors targeting viral endonucleases and polymerases.

In the landscape of antiviral drug discovery, particularly for influenza, several classes of inhibitors targeting different stages of the viral life cycle have been developed. This guide provides an objective, data-driven comparison of a key cap-dependent endonuclease inhibitor, Baloxavir (B560136) marboxil, with other significant antiviral agents that employ different mechanisms of action. While this guide aims to compare "Cap-dependent endonuclease-IN-16," a comprehensive search of publicly available scientific literature and databases did not yield specific data for a compound with this designation. Therefore, this comparison will focus on well-characterized inhibitors to provide a valuable reference for researchers.

Mechanism of Action: Targeting Viral Replication

The antiviral agents discussed herein inhibit viral replication through distinct molecular mechanisms. Understanding these differences is crucial for developing novel therapeutic strategies and managing antiviral resistance.

  • Cap-Dependent Endonuclease Inhibitors (e.g., Baloxavir marboxil): Baloxavir marboxil is a prodrug that is converted to its active form, baloxavir acid.[1][2] This active metabolite specifically targets the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex, inhibiting its cap-dependent endonuclease activity.[3][4] This "cap-snatching" process is essential for the virus to cleave the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for synthesizing its own viral mRNAs.[5] By blocking this step, baloxavir acid effectively halts viral gene transcription and replication.[4]

  • RNA-Dependent RNA Polymerase (RdRp) Inhibitors (e.g., Favipiravir): Favipiravir (B1662787) is another prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[6][7][8] Favipiravir-RTP acts as a purine (B94841) analogue and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication and transcription.[8][9] This incorporation leads to non-viable viral genomes, thereby inhibiting viral propagation.[8]

  • Polymerase Basic Protein 2 (PB2) Subunit Inhibitors (e.g., Pimodivir): Pimodivir (B611791) targets the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex.[10][11] The PB2 subunit is responsible for binding to the 7-methylguanosine (B147621) (m7G) cap structure of host pre-mRNAs, which is the initial step of cap-snatching.[11] By inhibiting this interaction, pimodivir prevents the initiation of viral transcription.[12]

Below is a diagram illustrating the points of intervention for these different classes of inhibitors within the influenza virus replication cycle.

G cluster_host_cell Host Cell cluster_nucleus Nucleus viral_rna Viral RNA (vRNA) viral_mrna Viral mRNA (vmRNA) viral_rna->viral_mrna Transcription progeny_vrna Progeny vRNA viral_rna->progeny_vrna Replication cap_snatching Cap-Snatching viral_proteins Viral Proteins viral_mrna->viral_proteins Translation (in Cytoplasm) assembly Viral Assembly viral_proteins->assembly progeny_vrna->assembly release Virus Release assembly->release cap_snatching->viral_mrna Primer for Transcription baloxavir Baloxavir marboxil (Cap-dependent endonuclease inhibitor) baloxavir->cap_snatching Inhibits PA subunit favipiravir Favipiravir (RdRp inhibitor) favipiravir->viral_mrna Inhibits RdRp favipiravir->progeny_vrna Inhibits RdRp pimodivir Pimodivir (PB2 inhibitor) pimodivir->cap_snatching Inhibits cap binding entry Virus Entry entry->viral_rna

Caption: Influenza virus replication cycle and points of inhibition.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of Baloxavir marboxil, Favipiravir, and Pimodivir against various influenza virus strains. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are presented to facilitate a quantitative comparison.

Inhibitor ClassCompoundTargetVirus StrainAssay TypeIC50 / EC50 (nM)Reference(s)
Cap-Dependent Endonuclease Inhibitor Baloxavir acid (active metabolite of Baloxavir marboxil)PA EndonucleaseInfluenza A (H1N1)PA endonuclease assay1.4 - 3.1[3]
Influenza A (H3N2)PA endonuclease assay1.4 - 3.1[3]
Influenza BPA endonuclease assay4.5 - 8.9[3]
Influenza A(H1N1)pdm09Plaque Reduction0.28 (median)[13][14]
Influenza A(H3N2)Plaque Reduction0.16 (median)[13][14]
Influenza B (Victoria)Plaque Reduction3.42 (median)[13][14]
Influenza B (Yamagata)Plaque Reduction2.43 (median)[13][14]
RNA-Dependent RNA Polymerase Inhibitor Favipiravir-RTP (active metabolite of Favipiravir)RdRpInfluenza VirusRdRp inhibition assay341[6][7]
Polymerase Basic Protein 2 (PB2) Inhibitor PimodivirPB2Influenza A (H1N1)Cell Protection8[10]
Influenza A (H3N2)Cell Protection12[10]
Influenza A strainsAntiviral Activity0.13 - 3.2[10]

Experimental Protocols

Detailed methodologies for the key assays cited in this comparison are provided below to ensure reproducibility and aid in the design of future experiments.

Fluorescence Polarization (FP) Assay for Endonuclease Inhibition

This biochemical assay is used to identify and characterize inhibitors that bind to the endonuclease active site.

Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small fluorescent ligand (tracer) tumbles rapidly in solution, resulting in low polarization. When bound to the larger endonuclease protein, its tumbling slows, leading to an increase in polarization. A competitive inhibitor will displace the tracer, causing a decrease in polarization.[15][16]

Workflow:

G A Prepare Assay Plate: - Add fluorescent tracer - Add endonuclease enzyme - Add test compound dilutions B Incubate at Room Temperature (e.g., 15-30 min) A->B C Measure Fluorescence Polarization (Excitation ~485 nm, Emission ~535 nm) B->C D Data Analysis: - Calculate % inhibition - Determine IC50 value C->D

Caption: Workflow for a fluorescence polarization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl₂, 0.01% Tween-20.

    • Recombinant PA endonuclease domain (PA-Nter).

    • Fluorescently labeled tracer compound that binds to the PA-Nter active site.

    • Test inhibitors dissolved in DMSO and serially diluted.

  • Assay Procedure (384-well plate format):

    • To each well, add the assay buffer.

    • Add the fluorescent tracer to a final concentration optimized for the assay (e.g., 10 nM).

    • Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding the PA-Nter protein to a final concentration that gives a robust signal window.

    • Incubate the plate at room temperature for a set time (e.g., 30 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

FRET-Based Endonuclease Activity Assay

This assay directly measures the enzymatic activity of the endonuclease and its inhibition.

Principle: A short RNA or DNA oligonucleotide substrate is labeled with a fluorophore on one end and a quencher on the other.[17] In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). When the endonuclease cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence.[6]

Workflow:

G A Prepare Reaction Mixture: - Add FRET substrate - Add test compound dilutions B Initiate Reaction: - Add endonuclease enzyme A->B C Incubate at 37°C (kinetic or endpoint reading) B->C D Measure Fluorescence Intensity C->D E Data Analysis: - Determine reaction rate or endpoint fluorescence - Calculate % inhibition and IC50 D->E

Caption: Workflow for a FRET-based endonuclease assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reaction Buffer: e.g., 10 mM Tris-HCl pH 8.0, 1 mM MnCl₂.

    • FRET substrate (e.g., 5'-FAM-oligo-quencher-3').

    • Recombinant PA endonuclease domain (PA-Nter).

    • Test inhibitors dissolved in DMSO and serially diluted.

  • Assay Procedure (96-well plate format):

    • To each well of a black microplate, add the reaction buffer.

    • Add the test compound at various concentrations.

    • Add the FRET substrate to a final concentration of approximately 100-200 nM.

    • Initiate the reaction by adding the PA-Nter enzyme.

    • Incubate the plate at 37°C.

  • Measurement:

    • Monitor the increase in fluorescence intensity over time (kinetic assay) or measure the fluorescence at a fixed time point (endpoint assay) using a fluorescence plate reader.

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity. For endpoint assays, use the final fluorescence values.

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

Cell-Based Virus Yield Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles in a cell culture system.

Principle: Host cells are infected with a virus in the presence of a test compound. After a full replication cycle, the amount of new infectious virus released into the cell culture supernatant is quantified by titrating the supernatant on fresh cell monolayers.

Workflow:

G A Seed host cells (e.g., MDCK) in multi-well plates B Treat cells with serial dilutions of the test compound A->B C Infect cells with influenza virus (known MOI) B->C D Incubate for a full replication cycle (e.g., 24-48 hours) C->D E Harvest cell culture supernatant D->E F Determine viral titer in the supernatant (e.g., Plaque Assay or TCID50 Assay) E->F G Data Analysis: - Calculate % reduction in viral yield - Determine EC50 value F->G

Caption: Workflow for a virus yield reduction assay.

Detailed Protocol:

  • Cell Culture and Infection:

    • Seed Madin-Darby canine kidney (MDCK) cells in 96-well plates and grow to confluence.

    • Pre-treat the cells with various concentrations of the test compound for a short period.

    • Infect the cells with a known titer of influenza virus (e.g., at a multiplicity of infection (MOI) of 0.01).

    • After a 1-2 hour adsorption period, remove the virus inoculum and add fresh medium containing the test compound.

  • Incubation and Harvest:

    • Incubate the plates at 37°C for a period that allows for multiple rounds of virus replication (e.g., 48-72 hours).

    • Harvest the cell culture supernatants.

  • Viral Titer Determination:

    • Determine the viral titer in the supernatants using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh MDCK cell monolayers.

  • Data Analysis:

    • Calculate the reduction in viral yield for each compound concentration compared to an untreated virus control.

    • Determine the EC50 value, the concentration of the compound that reduces the viral yield by 50%.

Conclusion

The development of cap-dependent endonuclease inhibitors like Baloxavir marboxil represents a significant advancement in antiviral therapy, offering a mechanism of action distinct from other classes of anti-influenza drugs. This guide provides a comparative overview of its efficacy alongside other key antiviral agents, supported by detailed experimental protocols to aid in future research and development. While direct comparative data for "this compound" remains elusive, the methodologies and comparative data for established compounds presented here offer a robust framework for the evaluation of novel endonuclease inhibitors. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparison of these promising therapeutic agents.

References

Comparative Guide to Cross-Resistance in Cap-Dependent Endonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of cap-dependent endonuclease (CEN) inhibitors, a critical class of antiviral agents targeting influenza viruses. Due to the limited publicly available data on Cap-dependent endonuclease-IN-16 , this document focuses on the well-characterized CEN inhibitor baloxavir (B560136) marboxil and the prototypical inhibitor L-742,001 to infer potential cross-resistance patterns and inform future research and development.

Introduction to Cap-Dependent Endonuclease Inhibitors

Cap-dependent endonuclease is a crucial enzyme for influenza virus replication. It is a component of the viral RNA-dependent RNA polymerase complex, specifically located in the polymerase acidic (PA) subunit. This enzyme cleaves the 5' caps (B75204) from host pre-mRNAs, a process known as "cap-snatching," to generate primers for the synthesis of viral mRNAs. By inhibiting this endonuclease activity, CEN inhibitors effectively block viral gene transcription and replication.

This compound is a potent, polycyclic pyridone derivative identified as a CEN inhibitor with potential for influenza treatment. Its structural class suggests a mechanism of action similar to other known CEN inhibitors. Understanding the resistance profiles of existing drugs in this class is therefore paramount for anticipating and mitigating potential resistance to new candidates like this compound.

Cross-Resistance Profiles of CEN Inhibitors

Resistance to CEN inhibitors primarily arises from amino acid substitutions in the PA subunit of the influenza virus, which can reduce the binding affinity of the inhibitor to the enzyme's active site. The following tables summarize key resistance mutations and their impact on the activity of baloxavir and L-742,001.

Table 1: Baloxavir Marboxil Resistance Mutations
Influenza Virus Type/SubtypePA MutationEC50/IC50 Fold-Change vs. Wild-TypeReference(s)
Influenza AI38T30- to 50-fold[1]
Influenza BI38T7-fold[1]
Influenza A(H1N1)I38T54-fold (Plaque Reduction Assay)[2]
Influenza A(H1N1)I38T44-fold (Focus Reduction Assay)[2]
Influenza A(H1N1)I38L15.3-fold[3]
Influenza A(H1N1)I38T72.3-fold[3]
Influenza A(H1N1)E199D5.4-fold[3]
Influenza BI38T54.5-fold[3]
Influenza AE23KMilder impact than I38T/F[4]
Influenza AA36V~4-fold[4]

EC50/IC50 fold-change indicates the increase in the concentration of the drug required to inhibit viral replication by 50% compared to the wild-type virus.

Table 2: L-742,001 Resistance Mutations
PA MutationFold-Resistance vs. Wild-TypeReference(s)
H41AUp to 20-fold[5]
G81F/V/TUp to 20-fold[5]
I120TUp to 20-fold[5]
T20A2- to 3-fold[5]
L42T2- to 3-fold[5]
V122T2- to 3-fold[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antiviral resistance.

Plaque Reduction Neutralization Test (PRNT)

This assay is considered the gold standard for quantifying viral infectivity and the neutralizing capacity of antiviral compounds.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • Virus stock of known titer

  • Serial dilutions of the CEN inhibitor

  • Semi-solid overlay (e.g., agarose (B213101) or Avicel)

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Virus-Inhibitor Incubation: Prepare serial dilutions of the CEN inhibitor. Mix each dilution with a standardized amount of influenza virus (e.g., 100 plaque-forming units, PFU). Incubate the mixture at 37°C for 1 hour to allow the inhibitor to bind to the virus.

  • Infection: Wash the MDCK cell monolayer with PBS and infect the cells with the virus-inhibitor mixtures. Allow the virus to adsorb for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium. This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: The IC50 value is determined as the inhibitor concentration that reduces the number of plaques by 50% compared to the virus-only control.[6]

Focus Reduction Assay (FRA)

The FRA is similar to the PRNT but is used for viruses that do not form clear plaques. It detects infected cells via immunostaining.[7]

Materials:

  • Same as PRNT, with the addition of:

  • Primary antibody specific for a viral protein (e.g., nucleoprotein)

  • Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase)

  • Substrate for the enzyme (e.g., DAB)

Procedure:

  • Cell Seeding, Infection, and Overlay: Follow steps 1-4 of the PRNT protocol.

  • Incubation: Incubate the plates for a shorter period (e.g., 24-48 hours) as cell lysis is not required.

  • Fixation and Permeabilization: Fix the cells and permeabilize them (e.g., with Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Incubate the cells with the primary antibody.

    • Wash with PBS.

    • Incubate with the enzyme-conjugated secondary antibody.

    • Wash with PBS.

    • Add the substrate to visualize the foci of infected cells (foci will appear as colored spots).

  • Counting and Data Analysis: Count the number of foci. The IC50 is the inhibitor concentration that reduces the number of foci by 50% compared to the control.

Influenza Minireplicon Assay

This cell-based assay reconstitutes the influenza virus RNA polymerase complex to measure its activity in the presence of inhibitors. It is particularly useful for screening compounds that target viral transcription and replication.

Materials:

  • Human embryonic kidney (HEK293T) cells or other suitable cell line

  • Plasmids encoding the influenza virus PA, PB1, PB2, and NP proteins

  • A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by influenza virus promoter sequences

  • Transfection reagent

  • Cell lysis buffer and reporter gene assay reagents

Procedure:

  • Transfection: Co-transfect the cells with the plasmids encoding the polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and the reporter plasmid.

  • Inhibitor Treatment: Add serial dilutions of the CEN inhibitor to the transfected cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for the expression of the viral proteins and the reporter gene.

  • Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: The IC50 value is the inhibitor concentration that reduces the reporter gene expression by 50% compared to the untreated control.

Visualizations

Mechanism of Action and Resistance

G cluster_0 Influenza Virus Replication Cycle cluster_1 Inhibition and Resistance vRNA Viral RNA (vRNA) Polymerase RNA Polymerase (PA, PB1, PB2) vRNA->Polymerase Binds Viral_mRNA Viral mRNA vRNA->Viral_mRNA Template Progeny_Virions Progeny Virions vRNA->Progeny_Virions Capped_Primer Capped RNA Primer Polymerase->Capped_Primer Cap-Snatching (Endonuclease Activity) PA_Subunit PA Subunit Active Site Host_mRNA Host pre-mRNA Host_mRNA->Polymerase Binds to PA subunit Capped_Primer->Viral_mRNA Primes Synthesis Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation Viral_Proteins->Progeny_Virions CEN_Inhibitor CEN Inhibitor (e.g., Baloxavir, L-742,001, IN-16) CEN_Inhibitor->PA_Subunit Binds and Inhibits PA_Mutation PA Mutation (e.g., I38T) PA_Subunit->PA_Mutation Mutation Occurs PA_Mutation->CEN_Inhibitor Reduces Binding Affinity

Caption: Mechanism of CEN inhibition and resistance.

Experimental Workflow for Resistance Testing

G start Start: Wild-Type Influenza Virus passage Serial Passage in Cell Culture with Sub-lethal Inhibitor Concentration start->passage selection Selection of Resistant Virus Population passage->selection isolation Plaque Purification to Isolate Clonal Virus selection->isolation sequencing Sequence PA Gene to Identify Mutations isolation->sequencing phenotyping Phenotypic Assay (e.g., PRNT, FRA) isolation->phenotyping fold_change Determine IC50 Fold-Change vs. Wild-Type sequencing->fold_change phenotyping->fold_change end End: Characterized Resistant Mutant fold_change->end

Caption: Workflow for generating and characterizing resistant viruses.

Conclusion

The emergence of resistance is a significant challenge in antiviral drug development. While specific cross-resistance data for this compound is not yet available, the information gathered from baloxavir marboxil and L-742,001 provides a valuable framework for understanding potential resistance mechanisms. Mutations in the PA subunit, particularly at position I38, are a common pathway for resistance to this class of inhibitors.

For researchers and drug development professionals, it is crucial to:

  • Proactively screen new CEN inhibitor candidates against a panel of known resistant mutants.

  • Conduct in-depth resistance selection studies early in the development process.

  • Utilize a combination of genotypic and phenotypic assays to fully characterize resistance profiles.

This guide serves as a foundational resource for these efforts, emphasizing the importance of comparative analysis in the development of next-generation influenza antivirals with improved resistance profiles.

References

Head-to-Head Comparison: Cap-Dependent Endonuclease Inhibitors vs. Favipiravir

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Cap-dependent endonuclease-IN-16" : While the compound "this compound" is listed in chemical databases as a potent pyridone polycyclic derivative and a cap-dependent endonuclease (CEN) inhibitor with potential for influenza research, originating from patent CN112778330A, publicly accessible, peer-reviewed data on its specific antiviral activity, cytotoxicity, and in vivo efficacy are not available.[1][2][3][4] To provide a comprehensive and data-supported comparison as requested, this guide will focus on a well-characterized and clinically approved CEN inhibitor, baloxavir (B560136) marboxil, as a representative of its class, for a head-to-head comparison with favipiravir (B1662787).

This guide provides an objective comparison of the performance of cap-dependent endonuclease (CEN) inhibitors, represented by baloxavir, and the RNA-dependent RNA polymerase (RdRp) inhibitor, favipiravir. The content is tailored for researchers, scientists, and drug development professionals, with a focus on supporting experimental data, detailed methodologies, and visual representations of key concepts.

Mechanism of Action: Two Distinct Approaches to Viral Inhibition

Both baloxavir and favipiravir are broad-spectrum antiviral agents, but they target different, crucial steps in the viral replication cycle.

Cap-dependent Endonuclease (CEN) Inhibitors (e.g., Baloxavir): These inhibitors act on the "cap-snatching" mechanism essential for many RNA viruses, including influenza. The viral CEN, a component of the polymerase acidic (PA) subunit, cleaves the 5' cap from host messenger RNAs (mRNAs) to generate primers for viral mRNA synthesis. By inhibiting this endonuclease activity, these drugs prevent the virus from transcribing its own genes, thereby halting replication.

Favipiravir: This agent is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). Favipiravir-RTP functions as a purine (B94841) analogue and competitively inhibits the viral RNA-dependent RNA polymerase (RdRp), the enzyme responsible for replicating the viral RNA genome. This inhibition can occur through chain termination or by inducing lethal mutagenesis, where the incorporation of the drug into the viral RNA leads to a cascade of mutations that render the resulting viruses non-viable.

dot

Antiviral_Mechanisms Signaling Pathway: Viral Replication and Inhibition Uncoating Uncoating vRNA_to_Nucleus vRNA transit to Nucleus Uncoating->vRNA_to_Nucleus Cap_Snatching Cap-Snatching (Host mRNA cleavage) vRNA_to_Nucleus->Cap_Snatching Replication Replication (vRNA -> cRNA -> vRNA) vRNA_to_Nucleus->Replication Transcription Transcription (vRNA -> mRNA) Cap_Snatching->Transcription Translation Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly Viral Assembly Translation->Assembly Replication->Assembly Budding Viral Budding & Release Assembly->Budding Favipiravir Favipiravir (RdRp Inhibitor) Favipiravir->Transcription Favipiravir->Replication Antiviral_Workflow Experimental Workflow: Antiviral Compound Comparison Compound_B Compound B (e.g., Favipiravir) Cell_Based_Assays Cell-Based Assays Compound_B->Cell_Based_Assays Biochemical_Assay Biochemical Assays (e.g., CEN Inhibition) Data_Comparison Head-to-Head Data Comparison Biochemical_Assay->Data_Comparison Antiviral_Activity Antiviral Activity (Plaque Reduction, Yield Reduction) Cell_Based_Assays->Antiviral_Activity Cytotoxicity Cytotoxicity Assay (MTT, etc.) Cell_Based_Assays->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI) Antiviral_Activity->Selectivity_Index Cytotoxicity->Selectivity_Index Animal_Model In Vivo Efficacy & Toxicity (Animal Model) Selectivity_Index->Animal_Model PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Animal_Model->PK_PD Efficacy_Study Efficacy Studies (Viral Load, Survival) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Studies (Histopathology, etc.) Animal_Model->Toxicity_Study PK_PD->Data_Comparison Efficacy_Study->Data_Comparison Toxicity_Study->Data_Comparison Compound_A Compound_A Compound_A->Cell_Based_Assays

References

A Head-to-Head Battle in Influenza Antivirals: Cap-Dependent Endonuclease Inhibitors Versus Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of influenza therapeutics, two major classes of antivirals stand out: the established neuraminidase inhibitors and the newer cap-dependent endonuclease inhibitors. This guide provides a comprehensive comparison of a representative cap-dependent endonuclease inhibitor, Baloxavir Marboxil, against the widely used neuraminidase inhibitors (Oseltamivir, Zanamivir, and Peramivir). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective mechanisms, efficacy, and experimental assessment.

For the purpose of this guide, "Cap-dependent endonuclease-IN-16" is considered a representative of the cap-dependent endonuclease inhibitor class, with Baloxavir Marboxil serving as the primary example due to the availability of public data.

Mechanism of Action: A Tale of Two Targets

Cap-dependent endonuclease inhibitors and neuraminidase inhibitors disrupt the influenza virus life cycle at distinct stages.

Cap-Dependent Endonuclease Inhibitors target the "cap-snatching" mechanism essential for viral mRNA synthesis. The influenza virus polymerase complex, consisting of PA, PB1, and PB2 subunits, hijacks the 5' caps (B75204) of host cell pre-mRNAs to prime its own transcription. Cap-dependent endonuclease inhibitors, such as the active form of Baloxavir (baloxavir acid), specifically inhibit the PA subunit's endonuclease activity, thereby preventing the virus from producing its own mRNA and subsequently, viral proteins.[1][2]

Neuraminidase Inhibitors , on the other hand, act at the final stage of the viral life cycle.[3] Neuraminidase is a viral surface glycoprotein (B1211001) that cleaves sialic acid residues on the host cell surface, enabling the release of newly formed progeny virions.[3] By blocking the active site of neuraminidase, these inhibitors prevent the release of new viruses, thus limiting the spread of infection within the respiratory tract.[3]

G cluster_0 Influenza Virus Life Cycle cluster_1 Drug Intervention Points Entry 1. Virus Entry Replication 2. Viral RNA Replication & Transcription Entry->Replication Assembly 3. Viral Protein Synthesis & Assembly Replication->Assembly Budding 4. Virion Budding Assembly->Budding Release 5. Virion Release Budding->Release CDEI Cap-Dependent Endonuclease Inhibitor (e.g., Baloxavir) CDEI->Replication Inhibits 'Cap-Snatching' NI Neuraminidase Inhibitor (e.g., Oseltamivir) NI->Release Blocks Virion Release

Figure 1: Mechanism of Action of Cap-Dependent Endonuclease and Neuraminidase Inhibitors.

Comparative Efficacy: A Quantitative Overview

The in vitro efficacy of antiviral compounds is commonly assessed by determining the concentration required to inhibit viral activity by 50% (IC50 or EC50). The following tables summarize representative data for Baloxavir and neuraminidase inhibitors against various influenza virus strains.

Table 1: In Vitro Antiviral Activity (IC50/EC50 in nM) of Cap-Dependent Endonuclease Inhibitor (Baloxavir Acid)

Influenza Virus StrainBaloxavir Acid (EC50/IC50 in nM)
Influenza A (H1N1)pdm090.20 - 0.99
Influenza A (H3N2)0.16 - 0.28
Influenza B (Victoria)3.42 - 11.26
Influenza B (Yamagata)2.43 - 5.8

Data compiled from representative studies. Actual values may vary based on specific viral isolates and assay conditions.[3][4][5]

Table 2: In Vitro Antiviral Activity (IC50 in nM) of Neuraminidase Inhibitors

Influenza Virus StrainOseltamivirZanamivirPeramivir
Influenza A (H1N1)0.92 - 1.540.61 - 0.92~0.28
Influenza A (H3N2)0.43 - 0.621.48 - 2.17-
Influenza B5.21 - 12.462.02 - 2.57-

Data compiled from representative studies. Actual values may vary based on specific viral isolates and assay conditions.[6]

Experimental Protocols: Assessing Antiviral Potency

Standardized in vitro assays are crucial for the evaluation and comparison of antiviral compounds. Below are detailed methodologies for key experiments.

Plaque Reduction Assay (for Cap-Dependent Endonuclease and Neuraminidase Inhibitors)

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 12-well cell culture plates

  • Virus stock

  • Culture medium (e.g., DMEM)

  • Test compound (e.g., Baloxavir acid) and control

  • Agarose (B213101) or Avicel overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed MDCK cells in 12-well plates to form a confluent monolayer.[4]

  • Prepare serial dilutions of the test compound in culture medium.

  • Infect the cell monolayers with a known amount of virus (e.g., 50 plaque-forming units per well).[4]

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with medium containing the serially diluted test compound and agarose or Avicel.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells and stain with crystal violet to visualize and count the plaques.

  • The EC50 value is calculated as the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control.

G A 1. Seed MDCK cells in 12-well plate B 2. Infect with Influenza Virus A->B C 3. Add overlay medium with serial dilutions of inhibitor B->C D 4. Incubate for 2-3 days to allow plaque formation C->D E 5. Fix and stain cells with Crystal Violet D->E F 6. Count plaques and calculate EC50 E->F

Figure 2: Experimental Workflow for Plaque Reduction Assay.

Neuraminidase Inhibition Assay (for Neuraminidase Inhibitors)

This is a functional assay that measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

Materials:

  • Neuraminidase enzyme source (e.g., purified recombinant enzyme or virus lysate)

  • Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

  • Assay buffer

  • Test compound (e.g., Oseltamivir carboxylate) and control

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the diluted test compound and the neuraminidase enzyme.

  • Incubate at room temperature to allow the inhibitor to bind to the enzyme.[7]

  • Initiate the reaction by adding the MUNANA substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).

  • The IC50 value is the concentration of the inhibitor that reduces neuraminidase activity by 50% compared to the no-inhibitor control.

G A 1. Add serially diluted inhibitor and neuraminidase enzyme to plate B 2. Incubate to allow inhibitor-enzyme binding A->B C 3. Add MUNANA substrate to initiate reaction B->C D 4. Incubate at 37°C C->D E 5. Stop reaction and measure fluorescence D->E F 6. Calculate % inhibition and determine IC50 E->F

Figure 3: Workflow for Neuraminidase Inhibition Assay.

Conclusion

Both cap-dependent endonuclease inhibitors and neuraminidase inhibitors are potent classes of anti-influenza drugs with distinct mechanisms of action. Cap-dependent endonuclease inhibitors like Baloxavir offer a novel therapeutic approach by targeting a critical early step in viral replication. Neuraminidase inhibitors remain a cornerstone of influenza treatment, effectively preventing the spread of the virus. The choice of therapeutic agent and the design of novel antivirals will depend on a thorough understanding of their comparative efficacy, resistance profiles, and mechanisms of action. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of next-generation influenza antivirals.

References

Confirming the Target of Cap-Dependent Endonuclease Inhibitors Using Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to confirm the target of cap-dependent endonuclease (CEN) inhibitors, with a focus on the use of mutagenesis. While this document uses the placeholder "Cap-dependent endonuclease-IN-16" to illustrate the process, the principles and protocols described are broadly applicable to any novel CEN inhibitor. We will compare the performance of the well-characterized inhibitor, Baloxavir, with other experimental compounds to provide a framework for evaluating new chemical entities.

Performance Comparison of Cap-Dependent Endonuclease Inhibitors

The efficacy of a cap-dependent endonuclease inhibitor is determined by its ability to block the "cap-snatching" mechanism of viruses like influenza, which is essential for viral mRNA transcription and replication.[1][2][3][4][5] The polymerase acidic (PA) protein is a subunit of the viral RNA-dependent RNA polymerase and contains the endonuclease active site, making it the primary target for these inhibitors.[3][5]

Below is a comparative summary of known CEN inhibitors. Efficacy is typically measured by the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) in cell-based assays, with a higher selectivity index (SI = CC50/EC50) indicating a better safety profile. Resistance-conferring mutations provide strong evidence of the inhibitor's target.

InhibitorTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)Key Resistance Mutations (in PA subunit)Reference
Baloxavir acid (BXA) Influenza A & B CEN1.4 - 3.1> 100> 32,000I38T, E23K, A36V[6][7]
L-742,001 Influenza A CEN~50> 100> 2,000H41A, G81T/F, E119D[8]
Compound A Lassa & Junin Virus CEN0.8 - 2.1> 10> 4,760E41G (in LCMV)[9][10]
Compound II-2 Influenza A CEN1,460Not ReportedNot ReportedNot Reported[11]

Experimental Protocols

Confirming the target of a novel CEN inhibitor like "this compound" involves a multi-step process combining virological, biochemical, and molecular biology techniques.

Generation of Resistant Mutants

This is a critical step to identify the direct target of the inhibitor.

Methodology:

  • Virus Propagation: Culture a susceptible virus (e.g., Influenza A/WSN/33) in an appropriate cell line (e.g., Madin-Darby Canine Kidney - MDCK cells).

  • Dose Escalation: Serially passage the virus in the presence of sub-lethal concentrations of "this compound".

  • Concentration Gradient: Gradually increase the concentration of the inhibitor in subsequent passages as the virus adapts.

  • Plaque Purification: Isolate individual viral clones (plaques) that demonstrate resistance to high concentrations of the inhibitor.

  • Resistance Confirmation: Confirm the resistant phenotype of the purified viral clones by determining their EC50 value for the inhibitor and comparing it to the wild-type virus. A significant fold-change in EC50 indicates resistance.[9]

Whole-Genome Sequencing of Resistant Mutants

Sequencing the entire genome of the resistant viruses identifies the specific mutations responsible for the phenotype.

Methodology:

  • RNA Extraction: Extract viral RNA from the resistant viral clones.

  • Reverse Transcription and PCR: Synthesize cDNA from the viral RNA and amplify the entire genome using segment-specific primers.

  • Next-Generation Sequencing (NGS): Sequence the amplified cDNA to obtain the full genome sequence.

  • Sequence Analysis: Compare the genome sequences of the resistant viruses to the wild-type virus to identify amino acid substitutions. Mutations consistently found in independently selected resistant clones, particularly within the PA subunit, are strong candidates for conferring resistance.[9][10]

In Vitro Endonuclease Activity Assay

This biochemical assay directly measures the inhibitory effect on the endonuclease enzyme.

Methodology:

  • Enzyme Source: Use purified recombinant PA subunit of the viral polymerase or viral ribonucleoprotein (vRNP) complexes isolated from virions as the source of endonuclease activity.[9]

  • Substrate: A 5'-radiolabeled or fluorescently-labeled capped RNA oligonucleotide serves as the substrate.

  • Reaction: Incubate the enzyme with the substrate in the presence of divalent cations (e.g., Mn2+), which are essential for endonuclease activity.[3]

  • Inhibition: Perform the reaction in the presence of varying concentrations of "this compound" or a control inhibitor like Baloxavir acid.

  • Product Analysis: Separate the cleavage products from the intact substrate using denaturing polyacrylamide gel electrophoresis (PAGE) for radiolabeled substrates or a fluorescence-based readout.

  • Quantification: Quantify the amount of cleavage product to determine the inhibitor's IC50 (half-maximal inhibitory concentration).

Visualizing the Workflow and Target Confirmation Logic

The following diagrams illustrate the experimental workflow for target confirmation and the logical relationship between resistance mutations and the inhibitor's mechanism of action.

experimental_workflow cluster_virology Virological Selection cluster_genomics Genomic Analysis cluster_biochemistry Biochemical Validation Virus Wild-Type Virus Cells Host Cells (e.g., MDCK) Virus->Cells Infection ResistantVirus Resistant Virus Population Cells->ResistantVirus Serial Passage & Selection Inhibitor This compound Inhibitor->Cells Drug Pressure Assay In Vitro Endonuclease Assay Inhibitor->Assay Sequencing Whole-Genome Sequencing ResistantVirus->Sequencing Analysis Sequence Comparison (Resistant vs. WT) Sequencing->Analysis Mutation Identify Mutations in PA Gene Analysis->Mutation RecombinantPA Recombinant PA Protein (WT vs. Mutant) Mutation->RecombinantPA Site-directed Mutagenesis RecombinantPA->Assay Confirmation Loss of Inhibition with Mutant PA Assay->Confirmation

Caption: Experimental workflow for identifying the target of a novel cap-dependent endonuclease inhibitor through resistance selection and validation.

logical_relationship Inhibitor This compound BindsPA Binds to PA Endonuclease Active Site Inhibitor->BindsPA ReducesBinding Reduces Inhibitor Binding Inhibitor->ReducesBinding InhibitsCEN Inhibits Endonuclease Activity BindsPA->InhibitsCEN BlocksReplication Blocks Viral Replication InhibitsCEN->BlocksReplication Mutation Mutation in PA Active Site Mutation->ReducesBinding RestoresActivity Restores Endonuclease Activity in presence of Inhibitor ReducesBinding->RestoresActivity ConfersResistance Confers Viral Resistance RestoresActivity->ConfersResistance

Caption: Logical diagram illustrating how resistance mutations in the PA subunit confirm the mechanism of action of a cap-dependent endonuclease inhibitor.

References

Synergistic Antiviral Effects of Cap-Dependent Endonuclease Inhibitors in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of antiviral resistance and the need for more potent therapeutic strategies against influenza virus infections have driven research into combination therapies. This guide provides a comprehensive comparison of the synergistic effects observed when combining Cap-dependent endonuclease-IN-16 (represented by the licensed drug Baloxavir (B560136) marboxil) with other classes of antiviral drugs, particularly neuraminidase inhibitors. The data presented herein, derived from preclinical in vitro and in vivo studies, highlights the potential of such combinations to enhance antiviral efficacy and mitigate the risk of resistance.

Mechanism of Action: A Dual Assault on the Influenza Virus Life Cycle

Cap-dependent endonuclease inhibitors and neuraminidase inhibitors target two distinct and critical stages of the influenza virus life cycle, providing a strong rationale for their combined use.

Cap-Dependent Endonuclease Inhibitors (e.g., Baloxavir Marboxil): These inhibitors act on the polymerase acidic (PA) protein, a component of the viral RNA polymerase complex. They block the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own mRNA synthesis.[1][2] By inhibiting this essential step, cap-dependent endonuclease inhibitors effectively halt viral gene transcription and replication.[1][2]

Neuraminidase Inhibitors (e.g., Oseltamivir (B103847), Zanamivir, Peramivir, Laninamivir): This class of drugs targets the viral neuraminidase enzyme on the surface of the influenza virus. Neuraminidase is crucial for the release of newly formed virus particles from infected host cells. By blocking neuraminidase activity, these inhibitors prevent the spread of the virus to other cells.

The complementary mechanisms of action of these two drug classes form the basis for their synergistic interaction. By simultaneously suppressing viral replication and release, the combination therapy can lead to a more profound and rapid reduction in viral load.

In Vitro Synergistic Effects

Studies have consistently demonstrated synergistic antiviral activity when combining the active form of baloxavir marboxil, baloxavir acid (S-033447), with various neuraminidase inhibitors against influenza A virus strains.[3][4][5] The synergy is typically quantified using the Combination Index (CI), where a CI value of less than 1 indicates synergy.

Table 1: In Vitro Synergy of Baloxavir Acid with Neuraminidase Inhibitors against Influenza A/H1N1 Virus

CombinationCombination Index (CI)Interpretation
Baloxavir acid + Oseltamivir acid0.49Synergy
Baloxavir acid + Zanamivir hydrate0.52Synergy
Baloxavir acid + Laninamivir0.58Synergy
Baloxavir acid + Peramivir trihydrate0.59Synergy

Data sourced from in vitro cytopathic effect inhibition assays in MDCK cells.[3]

In Vivo Efficacy in Animal Models

The synergistic effects observed in vitro have been corroborated by in vivo studies in mouse models of lethal influenza A virus infection. Combination therapy with baloxavir marboxil and oseltamivir phosphate (B84403) resulted in significantly improved outcomes compared to monotherapy, even when treatment was delayed.[3][6][7]

Table 2: Efficacy of Baloxavir Marboxil and Oseltamivir Phosphate Combination Therapy in a Lethal Influenza A/PR/8/34 Mouse Model (Treatment initiated 96 hours post-infection)

Treatment Group (dosage, twice daily)Survival Rate (%)Mean Change in Lung Virus Titer (log10 TCID50/mL) at Day 1 Post-Treatment
Vehicle0-
Oseltamivir phosphate (10 mg/kg)10Minimal reduction
Oseltamivir phosphate (50 mg/kg)40Not specified
Baloxavir marboxil (0.5 mg/kg)Not specifiedNot specified
Baloxavir marboxil (1.5 mg/kg)Significantly prolonged survivalSignificant reduction
Baloxavir marboxil (15 mg/kg)100Below limit of detection by day 7
Baloxavir marboxil (50 mg/kg)100Below limit of detection by day 7
Baloxavir marboxil (0.5 mg/kg) + Oseltamivir phosphate (10 mg/kg) Increased protection vs. monotherapy More effective reduction than either monotherapy
Baloxavir marboxil (0.5 mg/kg) + Oseltamivir phosphate (50 mg/kg) Increased protection vs. monotherapy More effective reduction than either monotherapy

Data compiled from studies in mice lethally infected with influenza A/PR/8/34 virus.[3][6][7]

Experimental Protocols

In Vitro Synergy Assessment: Cytopathic Effect (CPE) Inhibition Assay

Objective: To determine the synergistic antiviral activity of two compounds by measuring the inhibition of virus-induced cell death.

Methodology:

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • Compound Preparation: Serial dilutions of the cap-dependent endonuclease inhibitor (e.g., baloxavir acid) and the neuraminidase inhibitor (e.g., oseltamivir acid) are prepared individually and in combination at fixed ratios.

  • Infection: The cell culture medium is removed, and the cells are washed. The cells are then infected with an influenza A virus strain (e.g., A/PR/8/34) at a predetermined multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the prepared drug dilutions (single agents and combinations) are added to the respective wells. Control wells include virus-only (no drug) and cells-only (no virus, no drug).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period sufficient to cause significant cytopathic effect in the virus control wells (typically 48-72 hours).

  • Quantification of CPE: Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is read using a microplate reader.

  • Data Analysis: The 50% effective concentrations (EC50) for each drug alone and in combination are calculated. The synergistic effect is determined using methods such as isobologram analysis or by calculating the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy.

In Vivo Efficacy Assessment: Lethal Influenza Virus Infection Mouse Model

Objective: To evaluate the in vivo efficacy of combination antiviral therapy in a lethal infection model.

Methodology:

  • Animal Model: Specific pathogen-free BALB/c mice (typically 6-8 weeks old) are used.

  • Virus and Infection: A mouse-adapted influenza A virus strain (e.g., A/PR/8/34) is used. Mice are anesthetized and intranasally inoculated with a lethal dose (e.g., 5 x LD50) of the virus.

  • Treatment Groups: Mice are randomly assigned to different treatment groups: vehicle control, monotherapy with the cap-dependent endonuclease inhibitor (e.g., baloxavir marboxil) at various doses, monotherapy with the neuraminidase inhibitor (e.g., oseltamivir phosphate) at various doses, and combination therapy with both drugs at various dose levels.

  • Drug Administration: Treatment is initiated at a specified time point post-infection (e.g., 96 hours) to simulate a clinical scenario. Drugs are administered orally (or via another appropriate route) twice daily for a specified duration (e.g., 5 days).

  • Monitoring: Mice are monitored daily for signs of illness, including weight loss and mortality, for a period of 14-21 days.

  • Viral Titer Determination: At selected time points, a subset of mice from each group is euthanized, and lung tissues are collected. Lung viral titers are determined by TCID50 (50% tissue culture infectious dose) assay on MDCK cells.

  • Data Analysis: Survival curves are analyzed using the Kaplan-Meier method with a log-rank test. Differences in body weight and lung viral titers between groups are analyzed using appropriate statistical tests (e.g., ANOVA or t-test).

Visualizing the Synergistic Action

The following diagrams illustrate the distinct and complementary mechanisms of action of cap-dependent endonuclease inhibitors and neuraminidase inhibitors on the influenza virus life cycle, as well as a conceptual workflow for assessing their synergistic effects.

Influenza_Lifecycle_Inhibition cluster_HostCell Host Cell cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm vRNA_Replication Viral RNA Replication mRNA_Synthesis Viral mRNA Synthesis vRNA_Replication->mRNA_Synthesis Assembly Virion Assembly vRNA_Replication->Assembly Cap_Snatching Cap-Snatching Viral_Protein_Synthesis Viral Protein Synthesis mRNA_Synthesis->Viral_Protein_Synthesis Export Viral_Protein_Synthesis->Assembly Budding Virion Budding and Release Assembly->Budding Virus_Entry Virus Entry Virus_Entry->vRNA_Replication Uncoating CDE_Inhibitor Cap-Dependent Endonuclease Inhibitor (e.g., Baloxavir) CDE_Inhibitor->Cap_Snatching Inhibits NAI_Inhibitor Neuraminidase Inhibitor (e.g., Oseltamivir) NAI_Inhibitor->Budding Inhibits

Caption: Dual inhibition of the influenza virus life cycle.

Synergy_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Validation CPE_Assay Cytopathic Effect (CPE) Inhibition Assay Drug_Combo Test Drug A, Drug B, and Combination CPE_Assay->Drug_Combo CI_Calc Calculate Combination Index (CI) Drug_Combo->CI_Calc Synergy_Result Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) CI_Calc->Synergy_Result Mouse_Model Lethal Influenza Infection Mouse Model Treatment_Groups Monotherapy vs. Combination Therapy Mouse_Model->Treatment_Groups Monitor_Outcomes Survival, Weight Loss, Viral Titer Treatment_Groups->Monitor_Outcomes Efficacy_Result Improved Survival Reduced Viral Load Monitor_Outcomes->Efficacy_Result

Caption: Workflow for assessing antiviral synergy.

References

Safety Operating Guide

Personal protective equipment for handling Cap-dependent endonuclease-IN-16

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling, use, and disposal of Cap-dependent endonuclease-IN-16, a potent pyridone polycyclic derivative investigated for its potential in influenza research. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds with similar structures and applications are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage. Therefore, a cautious approach and the use of appropriate personal protective equipment are mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with a face shieldProtects against splashes and airborne particles that can cause serious eye damage.
Hand Protection Nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended for enhanced protection.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes the risk of inhaling the powdered compound.

Operational Plan: From Receipt to Experimentation

A systematic workflow is crucial for the safe handling of this compound. The following diagram and procedures outline the key logistical and safety steps.

G Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_handling Preparation and Handling cluster_experiment Experimental Use cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Packaging for Damage Receipt->Inspect Store Store at -20°C in a Designated, Labeled Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Weigh Weigh Compound Work_in_Hood->Weigh Dissolve Dissolve in a Suitable Solvent Weigh->Dissolve Conduct_Experiment Perform Experiment Dissolve->Conduct_Experiment Decontaminate_Area Decontaminate Work Area Conduct_Experiment->Decontaminate_Area Collect_Waste Collect Solid and Liquid Waste Separately Decontaminate_Area->Collect_Waste Label_Waste Label Waste Containers Clearly Collect_Waste->Label_Waste Dispose Dispose of as Hazardous Chemical Waste Label_Waste->Dispose

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